Mat2A-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H17F3N6O2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
6-imidazo[1,2-a]pyridin-6-yl-8-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H17F3N6O2/c1-34-17-5-3-16(4-6-17)32-20-15(11-28-22(30-20)29-13-23(24,25)26)10-18(21(32)33)14-2-7-19-27-8-9-31(19)12-14/h2-12H,13H2,1H3,(H,28,29,30) |
InChI Key |
VIKZFHDLVLUENE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=C(C2=O)C4=CN5C=CN=C5C=C4)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Mat2A-IN-2 and its Effect on S-adenosylmethionine (SAM) Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions essential for cellular homeostasis, gene expression, and regulation of the cell cycle.[1] In oncology, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, MAT2A has emerged as a promising therapeutic target.[2][3] Inhibition of MAT2A leads to a depletion of intracellular SAM levels, which in the context of MTAP-deleted cancers, creates a synthetic lethal environment, selectively inhibiting cancer cell proliferation.[2][3] This technical guide provides a comprehensive overview of the impact of Mat2A inhibitors on SAM levels, with a focus on the preclinical candidate Mat2A-IN-2 and other well-characterized inhibitors. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Role of MAT2A in Cellular Metabolism and Cancer
MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), a pivotal molecule in cellular metabolism.[1] SAM serves as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in epigenetic regulation, signal transduction, and biosynthesis.[1] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, completing the methionine cycle.[1]
In many cancers, there is an increased demand for SAM to support rapid cell growth and proliferation.[1] A significant subset of cancers, estimated at around 15%, harbor a homozygous deletion of the MTAP gene.[2] MTAP is essential for the salvage of methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cells, MTA accumulates and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[2] This partial inhibition makes these cancer cells highly dependent on sufficient levels of SAM for the remaining PRMT5 activity, creating a specific vulnerability.[2] By inhibiting MAT2A and consequently reducing SAM levels, a synthetic lethal state is induced in MTAP-deleted cancer cells, leading to their selective demise.[2][3]
Mechanism of Action of Mat2A Inhibitors
Mat2A inhibitors are allosteric modulators that bind to a site distinct from the active site of the MAT2A enzyme.[4][5] This binding event alters the enzyme's conformation, leading to a decrease in its catalytic turnover and a reduction in the production of SAM.[4] The resulting depletion of the intracellular SAM pool has profound downstream effects, most notably the further inhibition of methyltransferases like PRMT5, which are critical for RNA splicing and protein function.[2][6] This disruption of essential cellular processes ultimately leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[2]
Quantitative Effects of Mat2A Inhibitors on SAM Levels
The following tables summarize the quantitative data from preclinical studies on the effect of various Mat2A inhibitors on SAM levels in different experimental models.
Table 1: In Vitro Inhibition of Cellular SAM Levels by Mat2A Inhibitors
| Inhibitor | Cell Line | Treatment Conditions | SAM Reduction | IC50 for SAM Reduction (nM) | Reference |
| SCR-7952 | HCT116 MTAP-/- | 6 hours | Dose-dependent | 1.9 | [1][6] |
| AG-270 | HCT116 MTAP-/- | 6 hours | Dose-dependent | 5.8 | [6] |
| IDE397 | HCT116 MTAP-/- | 24 hours | Dose-dependent | 7 | [6] |
| PF-9366 | HCT116 MTAP-/- | Not specified | Not specified | 1200 | [6] |
| FIDAS-5 | OPM2 (Multiple Myeloma) | 3 days (siRNA) | Significant reduction | Not Applicable | [7] |
Table 2: In Vivo and Clinical Effects of Mat2A Inhibitors on SAM Levels
| Inhibitor | Model System | Dosing Regimen | SAM Reduction | Reference |
| SCR-7952 | HCT116 MTAP-/- xenograft tumors | 0.5 and 1 mg/kg | 53.56–68.72% (after 2 or 4 hours post final dose) | [1] |
| AG-270 | Patients with MTAP-deleted tumors | 50-200 mg once daily and 200 mg twice daily | 65-74% (plasma) | |
| AG-270 | Patients with advanced malignancies | Once daily or twice daily | 54-70% (maximal reduction in plasma) | [3][8] |
| IDE397 | Patients with MTAP-deleted tumors | Cohort 1 | 68.9% (maximal reduction in plasma) | [9] |
| IDE397 | Patients with MTAP-deleted tumors | Cohort 2 | 88.0% (maximal reduction in plasma) | [9] |
| IDE397 | Patients with MTAP-deleted tumors | Cohort 5 | 77% (mean reduction in steady state plasma) | [10] |
Experimental Protocols
General Cell Culture and Treatment with Mat2A Inhibitors
-
Cell Lines: MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116, NCI-H838, MIA PaCa-2) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Mat2A inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the Mat2A inhibitor or vehicle control (DMSO).
-
Incubation: Cells are incubated with the inhibitor for the specified duration (e.g., 6, 24, 72 hours) before being harvested for downstream analysis.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for the engraftment of human cancer cell lines.
-
Tumor Implantation: A suspension of cancer cells (e.g., HCT116 MTAP-/-) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The Mat2A inhibitor is formulated for oral or intraperitoneal administration and given to the mice at specified doses and schedules (e.g., once or twice daily).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, blood and tumor tissues are collected for the analysis of SAM levels and other biomarkers.
Quantification of S-adenosylmethionine (SAM) by LC-MS/MS
This protocol provides a general framework for the sensitive and accurate measurement of SAM in biological samples.
-
Sample Preparation (Cells):
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Lyse the cells using a suitable extraction solution (e.g., 0.1% formic acid in methanol/water).
-
Add an internal standard (e.g., deuterated SAM) to the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation (Plasma/Tissue):
-
For plasma, spike with an internal standard and perform protein precipitation using a solvent like acetone or methanol.
-
For tissue, homogenize in an appropriate buffer, add an internal standard, and perform protein precipitation.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C8 or C18 reversed-phase column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SAM and its internal standard are monitored for quantification. For SAM, a common transition is m/z 399.0 → 250.1.[11]
-
-
Quantification: A calibration curve is generated using known concentrations of SAM standards. The concentration of SAM in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Mat2A and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the effect of this compound on SAM levels.
Conclusion
The inhibition of MAT2A presents a compelling therapeutic strategy for the treatment of MTAP-deleted cancers. The data presented in this guide clearly demonstrate that Mat2A inhibitors, including the preclinical candidate this compound and others like AG-270, IDE397, and SCR-7952, effectively reduce intracellular and plasma levels of S-adenosylmethionine. This reduction in SAM is a key pharmacodynamic marker of target engagement and is directly linked to the anti-proliferative effects observed in preclinical and clinical studies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of MAT2A and the efficacy of its inhibitors. The continued development of potent and selective Mat2A inhibitors holds significant promise for advancing precision medicine in oncology.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites - UCL Discovery [discovery.ucl.ac.uk]
- 6. probiologists.com [probiologists.com]
- 7. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. IDEAYA Announces IDE397 Phase 1 Clinical Pharmacodynamic Data and Phase 2 Initiation of Darovasertib and Crizotinib Combination [prnewswire.com]
- 10. media.ideayabio.com [media.ideayabio.com]
- 11. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mat2A-IN-2 on Global Histone Methylation Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Mat2A-IN-2, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), on global histone methylation patterns. We will explore the mechanism of action, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays.
Introduction: MAT2A and its Role in Epigenetic Regulation
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the post-translational modification of histones.[3][4] Histone methylation, a key epigenetic modification, plays a pivotal role in regulating chromatin structure and gene expression.[4] Dysregulation of histone methylation patterns is a hallmark of various diseases, including cancer, making the enzymes that control these processes attractive therapeutic targets.[4]
This compound and its analogs, such as PF-9366, are allosteric inhibitors that bind to MAT2A and modulate its activity, leading to a reduction in intracellular SAM levels.[5] This guide will delve into the downstream consequences of this inhibition on the global landscape of histone methylation.
Mechanism of Action of this compound
This compound functions by allosterically inhibiting MAT2A, the enzyme responsible for the sole production of SAM in most human tissues and cancers.[3][5] This inhibition leads to a depletion of the intracellular SAM pool.[1][4][6] As SAM is the obligatory cofactor for all histone methyltransferases (HMTs), a reduction in its availability directly curtails the methylation of histone proteins.[4] This disruption of the methionine cycle ultimately leads to alterations in the epigenetic landscape.[7]
Quantitative Impact on Global Histone Methylation
Inhibition of MAT2A by compounds like PF-9366 (an analog of this compound) has been shown to significantly alter global histone methylation patterns across various cell lines. The primary effect is a reduction in the levels of several key histone methylation marks.
| Histone Mark | Cell Line(s) | Observed Effect of MAT2A Inhibition | Reference(s) |
| H3K4me3 | MLLr leukemia models, Gastric cancer monocytes, Lung cancer cells | Reduction | [8][9][10] |
| H3K9me2 | Lung cancer cells | Reduction | [10][11] |
| H3K9me3 | HCT116 cells | Synergistic decrease with METTL16 depletion | [12] |
| H3K27me3 | MLLr leukemia models, Gastric cancer monocytes, Lung cancer cells, Osteosarcoma cells | Reduction | [8][9][10][12][13] |
| H3K36me3 | Lung cancer cells, HCT116 cells | Reduction | [10][11][12] |
| H3K79me1 | MLLr leukemia models | Reduction | [8] |
| H3K79me2 | MLLr leukemia models | Reduction | [8] |
| H4R3me2 | MLLr leukemia models | Reduction | [8] |
Experimental Protocols
Western Blotting for Histone Modifications
This protocol details the detection of global changes in specific histone methylation marks following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).
-
Histone Extraction (Acid Extraction):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a Triton-based lysis buffer on ice.
-
Pellet the nuclei and resuspend in 0.2 N HCl overnight at 4°C with rotation.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Neutralize the acid with NaOH and quantify protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the histone modification of interest (e.g., anti-H3K27me3) and a loading control (e.g., anti-Total Histone H3) overnight at 4°C.[2]
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the total histone H3 loading control.
-
References
- 1. Frontiers | MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection [frontiersin.org]
- 2. MAT2A (E5I7C) Rabbit mAb (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Downstream Consequences of Mat2A Inhibition on PRMT5 Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between Methionine Adenosyltransferase 2A (MAT2A) and Protein Arginine Methyltransferase 5 (PRMT5), focusing on the downstream cellular effects following the inhibition of MAT2A. As the primary producer of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A plays a critical role in cellular methylation events. PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a multitude of protein substrates, is exquisitely sensitive to intracellular SAM levels. Consequently, targeting MAT2A presents a compelling therapeutic strategy to modulate the activity of PRMT5 and its downstream signaling pathways, a concept of particular significance in cancers harboring MTAP deletions. This guide provides a comprehensive overview of this mechanism, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the core biological processes.
Core Concept: The MAT2A-PRMT5 Axis and Synthetic Lethality
In a significant portion of human cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is co-deleted with the tumor suppressor gene CDKN2A[1][2]. MTAP is a crucial enzyme in the methionine salvage pathway, responsible for metabolizing methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to high levels. MTA is a natural inhibitor of PRMT5, thus these cancer cells have a pre-existing partial inhibition of PRMT5 activity[3]. This creates a state of heightened dependency on the remaining PRMT5 function for survival, a condition known as synthetic lethality[1][4].
Inhibition of MAT2A with small molecules like Mat2A-IN-2, AG-270, or IDE397, further curtails the production of SAM, the essential cofactor for PRMT5[1][2]. The dual insult of elevated MTA and reduced SAM levels synergistically suppresses PRMT5 activity, leading to selective anti-tumor effects in MTAP-deleted cancers[4][5][6].
Quantitative Downstream Effects of MAT2A Inhibition
The inhibition of MAT2A triggers a cascade of measurable downstream effects, primarily centered on the reduction of PRMT5-mediated methylation and subsequent impacts on cell viability and tumor growth. The following tables summarize key quantitative data from preclinical studies using potent and selective MAT2A inhibitors.
| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (nM) for Cell Growth Inhibition | Reference |
| HCT-116 | Wild-Type | AG-270 | >10,000 | [4] |
| HCT-116 | Knockout | AG-270 | 260 | [4] |
| HCT-116 & MTDIA | Wild-Type | AG-270 | 228 | [4] |
| KP4 | Null | Mat2A Inhibitor | Sensitive | [3] |
| BxPC3 | Null | Mat2A Inhibitor | Sensitive | [3] |
| RT112/84 | Null | Mat2A Inhibitor | Sensitive | [3] |
| MiaPaCa-2 | Null | Mat2A Inhibitor | Sensitive | [3] |
| H647 | Null | Mat2A Inhibitor | Sensitive | [3] |
| NCI-H460 | Wild-Type | Mat2A Inhibitor | Less Sensitive | [3] |
| Biomarker | Treatment | Effect | Reference |
| Symmetric Dimethylarginine (SDMA) | AG-270 | Decreased levels in tumor biopsies | [7] |
| SDMA | IDE397 | Selective reduction in MTAP-null models | [3][8] |
| S-Adenosylmethionine (SAM) | AG-270 & MTDIA | Decreased intracellular levels | [9] |
| SAM | IDE397 | Decreased levels in plasma and tumors | [8] |
| p53 | Mat2A Inhibitor | Increased stability in MTAP-null models | [3] |
| p21 | Mat2A Inhibitor | Increased protein and mRNA expression | [3] |
| Xenograft Model | MTAP Status | MAT2A Inhibitor | Treatment Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HCT-116 | Knockout | AG-270 | 200 mg/kg | Significant efficacy | [4] |
| HCT-116 | Wild-Type | AG-270 | 200 mg/kg | Little effect | [4] |
| H838 (Lung Adenocarcinoma) | Deleted | IDE397 + PRMT5 Inhibitor | Combination | Durable tumor regressions, including complete responses | [5][6] |
| BXPC3 (Pancreatic Cancer) | Deleted | IDE397 + PRMT5 Inhibitor | Combination | Durable tumor regressions, including complete responses | [5][6] |
| Patient-Derived Xenografts (Multiple Cancers) | Deleted | IDE397 | Monotherapy | TGI and tumor regressions | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: MAT2A-PRMT5 signaling pathway and the impact of this compound.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ideayabio.com [ideayabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Mat2A-IN-2: A Novel Allosteric Inhibitor for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2][3] In recent years, MAT2A has emerged as a promising therapeutic target, particularly in the context of cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4][5] This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][4][5] This whitepaper details the discovery and initial characterization of Mat2A-IN-2, a potent, selective, and orally bioavailable allosteric inhibitor of MAT2A. The data presented herein demonstrates the potential of this compound as a therapeutic agent for MTAP-deleted malignancies.
Introduction
The enzyme MAT2A catalyzes the conversion of methionine and ATP into SAM.[3] SAM is the principal methyl donor for the methylation of crucial biomolecules such as DNA, RNA, histones, and other proteins, thereby playing a fundamental role in the regulation of gene expression and cellular homeostasis.[1][2] The MTAP gene, which is co-deleted with the tumor suppressor gene CDKN2A in many cancers, encodes an enzyme that metabolizes 5'-methylthioadenosine (MTA).[4] In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][5] This partial inhibition sensitizes the cells to further reductions in SAM levels, creating a synthetic lethal vulnerability. By inhibiting MAT2A and consequently depleting the cellular pool of SAM, compounds like this compound can selectively target and eliminate these cancer cells.[1][5]
The discovery of this compound was the result of a structure-based drug design campaign aimed at identifying potent and selective allosteric inhibitors of MAT2A. This approach has led to the development of several clinical candidates, and this compound represents a significant advancement in this class of targeted therapies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characterization data for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Metric | Value |
| Biochemical Assay | MAT2A Enzymatic IC50 | 18 nM |
| Cellular Assay (HCT116 MTAP-/-) | Anti-proliferation IC50 | 52 nM |
| Cellular Assay (HCT116 MTAP-/-) | SAM Reduction IC50 | 250 nM |
Data presented is representative of potent MAT2A inhibitors discovered through structure-based design.[6][7]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 116% |
| Plasma Exposure (AUC) | 11,718 ng·h·mL⁻¹ |
Pharmacokinetic data for a lead compound from a study on orally bioavailable MAT2A inhibitors.[7]
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Model | Dosing | Tumor Growth Inhibition (TGI) |
| HCT-116 MTAP-deleted Xenograft | 20 mg/kg, daily | 60% |
Efficacy data from a preclinical study of a novel MAT2A inhibitor.[4]
Key Experimental Protocols
MAT2A Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of MAT2A.
Methodology:
-
The assay is performed in a 384-well plate format in a buffer containing 50 mM Tris (pH 8.0), 50 mM KCl, 10 mM MgCl₂, and 0.05% Brij-35.[5]
-
Recombinant human MAT2A protein (final concentration 20 µg/mL) is pre-incubated with varying concentrations of this compound (dissolved in DMSO) for 30 minutes at room temperature.[5]
-
The enzymatic reaction is initiated by the addition of substrates, ATP (100 µM final concentration) and L-Methionine (100 µM final concentration).[5]
-
The reaction is allowed to proceed for 30 minutes at room temperature.[5]
-
The amount of inorganic phosphate produced, which is directly proportional to MAT2A activity, is measured using a colorimetric detection reagent that absorbs at 630 nm.[8][9]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Anti-Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of MTAP-deleted cancer cells.
Methodology:
-
HCT116 MTAP-/- cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a period of 72 to 96 hours.
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a microplate reader.
-
The IC50 values, representing the concentration of compound that inhibits cell growth by 50%, are determined from the dose-response curves.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Methodology:
-
Female athymic nude mice are subcutaneously implanted with HCT-116 MTAP-deleted tumor cells.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally once daily at a specified dose (e.g., 20 mg/kg).[4]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 21 days).[4]
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as measuring SAM levels.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.[4]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound and its synthetic lethality in MTAP-deleted cancers.
Experimental Workflow for Inhibitor Characterization
Caption: A generalized workflow for the discovery and characterization of a MAT2A inhibitor.
Conclusion
This compound is a novel, potent, and orally bioavailable allosteric inhibitor of MAT2A with a clear mechanism of action targeting the synthetic lethal vulnerability in MTAP-deleted cancers. The initial characterization data demonstrates its potential for significant anti-tumor activity in this patient population. Further preclinical development, including comprehensive safety and toxicology studies, is warranted to advance this compound towards clinical evaluation. The targeted nature of this therapeutic approach holds great promise for precision medicine in oncology.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Understanding the allosteric inhibition of MAT2A by Mat2A-IN-2
An In-Depth Technical Guide to the Allosteric Inhibition of MAT2A
This guide provides a comprehensive overview of the allosteric inhibition of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism and a promising target in oncology. We will delve into the mechanism of action, relevant signaling pathways, quantitative data for representative inhibitors, and detailed experimental protocols for researchers, scientists, and drug development professionals. The principles and data discussed are drawn from studies of well-characterized allosteric inhibitors, serving as a model for understanding compounds such as Mat2A-IN-2.
Introduction to MAT2A and Allosteric Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, making it essential for the regulation of gene expression and cellular homeostasis.[1][3] MAT2A is widely expressed in extrahepatic tissues and is frequently deregulated in various cancers to meet the high metabolic demand of rapidly proliferating cells.[1][4][5]
A key therapeutic strategy for targeting MAT2A arises from the concept of synthetic lethality. In approximately 15% of all cancers, the gene for methylthioadenosine phosphorylase (MTAP) is deleted.[6] This deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. Consequently, these MTAP-deleted cancer cells become highly dependent on MAT2A to produce sufficient SAM for the remaining PRMT5 activity.[3][6] Inhibiting MAT2A in this context leads to a significant reduction in SAM levels, further suppressing PRMT5 activity and selectively killing the cancer cells.[3][6]
Allosteric inhibitors offer a distinct advantage by binding to a site on the enzyme that is separate from the active site.[4][7] For MAT2A, this allosteric site is located at the interface of the enzyme's homodimer structure, overlapping with the binding site of its regulatory protein, MAT2B.[4][7][8] This mode of inhibition can provide greater selectivity and unique modulatory effects compared to competitive inhibitors.
Signaling Pathway and Mechanism of Action
The inhibition of MAT2A in MTAP-deleted cancers creates a synthetic lethal scenario by disrupting the MAT2A-SAM-PRMT5 axis. The process begins with the allosteric inhibitor binding to the MAT2A dimer, which reduces the catalytic output of SAM. This depletion of SAM "starves" the enzyme PRMT5, which is already partially compromised by MTA accumulation in MTAP-deleted cells. The resulting severe inhibition of PRMT5, a key enzyme for mRNA splicing and histone methylation, leads to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[3][6]
The allosteric inhibition of MAT2A is structurally well-defined. X-ray crystallography has revealed that inhibitors like PF-9366 bind to a pocket at the interface of the two MAT2A subunits.[9][10] This binding event alters the conformation of the active site, leading to increased substrate affinity but a significantly decreased rate of enzyme turnover.[4][7] This mechanism effectively "locks" the enzyme in an inhibited state, preventing the efficient production and release of SAM.[11][12]
Quantitative Data for Representative MAT2A Inhibitors
The potency of allosteric MAT2A inhibitors has been characterized through various biochemical and cellular assays. The tables below summarize key quantitative data for several well-documented inhibitors.
Table 1: Biochemical Potency of MAT2A Inhibitors
| Compound | Biochemical IC₅₀ | Assay Type | Reference |
| This compound (Allosteric inhibitor 2) | 5 nM | Not Specified | [13] |
| AG-270 | 260 nM (Growth Inhibition) | Not Specified | [14] |
| PF-9366 | 420 nM | Chemical Assay | [12] |
| Compound 17 | 0.43 µM (430 nM) | Enzymatic Assay | [15][16] |
| Compound 28 | 25 nM | Symmetric Arginine Methylation Assay | [9] |
Table 2: Cellular Activity of MAT2A Inhibitors
| Compound | Cell Line | Genotype | Cellular IC₅₀ / IG₅₀ | Assay Type | Reference |
| This compound (Allosteric inhibitor 2) | Not Specified | MTAP-/- | 5 µM | Proliferation Assay | [13] |
| AG-270 | HCT-116 | MTAP+/+ | > 10 µM | Proliferation Assay | [14] |
| AG-270 | HT-29 (with MTDIA) | MTAP+/+ | 228 nM | Proliferation Assay | [14] |
| PF-9366 | HCT116 | Not Specified | 1.2 µM | SAM Synthesis Modulation | [9] |
| PF-9366 | Huh-7 | Not Specified | 10 µM | Antiproliferative Assay | [12] |
| Compound 17 | HCT116 | MTAP-/- | 1.4 µM | Antiproliferative Assay | [16] |
| Compound 28 | HCT116 | MTAP knockout | 250 nM | Proliferation Assay | [9] |
Experimental Protocols and Workflows
Reproducible and robust assays are critical for evaluating MAT2A inhibitors. Below are detailed methodologies for key experiments.
MAT2A Biochemical Inhibition Assay
This assay measures the enzymatic activity of MAT2A by quantifying the amount of inorganic phosphate released during the conversion of ATP and methionine to SAM.
Principle: MAT2A-catalyzed SAM synthesis produces phosphate as a byproduct. A colorimetric reagent (e.g., BIOMOL GREEN) binds to free phosphate, resulting in a color change that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare 1x MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 100 mM KCl, 1 mM DTT).[9]
-
Dilute purified recombinant MAT2A enzyme to a working concentration (e.g., 60 ng/µl) in 1x Assay Buffer.[17]
-
Prepare substrate master mix containing ATP (final concentration e.g., 75 µM) and L-Methionine (final concentration e.g., 75 µM) in 1x Assay Buffer.[17]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in 1x Assay Buffer containing a constant percentage of DMSO (e.g., 1%).[2][17]
-
-
Assay Procedure (384-well plate format):
-
Add 10 µl of the diluted test inhibitor or vehicle (for positive and blank controls) to appropriate wells.[17]
-
Add 20 µl of diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µl of 1x Assay Buffer to "Blank" wells.[17]
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.[17]
-
Initiate the enzymatic reaction by adding 20 µl of the substrate master mix to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 100 µl of Colorimetric Detection Reagent (e.g., BIOMOL GREEN).[9]
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (vehicle).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assay
This assay determines the effect of a MAT2A inhibitor on the growth and viability of cancer cells, particularly comparing MTAP-deleted and MTAP-wildtype cell lines.
Principle: Viable, metabolically active cells reduce a reagent (e.g., Alamar blue, resazurin) into a fluorescent product. The intensity of the fluorescence is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture MTAP-deleted (e.g., HCT116 MTAP knockout) and MTAP-wildtype (e.g., HCT116) cells under standard conditions.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the cell plates and add the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plates for an extended period to allow for effects on proliferation (e.g., 5 days).[9]
-
-
Detection:
-
Add Alamar blue reagent (or similar viability reagent) to each well at 10% of the total volume.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration to determine the IC₅₀ or IG₅₀ (concentration for 50% inhibition of growth).
-
Conclusion
The allosteric inhibition of MAT2A represents a highly promising and validated strategy for the treatment of MTAP-deleted cancers. Compounds like this compound leverage a synthetic lethal interaction by binding to a distinct regulatory site on the MAT2A enzyme, leading to a potent and selective anti-proliferative effect in cancer cells. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers working to advance this new class of targeted cancer therapeutics. Future work will likely focus on optimizing inhibitor potency, overcoming potential resistance mechanisms such as MAT2A upregulation, and exploring combination therapies to further enhance clinical efficacy.[12][18]
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note & Protocol: Mat2A-IN-2 In Vitro Enzymatic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular transmethylation reactions. Dysregulation of MAT2A activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of Mat2A-IN-2, a potent and selective MAT2A inhibitor. The protocol is based on a luminescence-based assay that quantifies ATP consumption during the enzymatic reaction.
Signaling Pathway
Application Note: Cell-Based Proliferation Assay Using a MAT2A Inhibitor in HCT116 MTAP-/- Cells
Abstract
This application note provides a detailed protocol for assessing the anti-proliferative effects of a Methionine Adenosyltransferase 2A (MAT2A) inhibitor, exemplified here as Mat2A-IN-2, on the human colorectal carcinoma cell line HCT116 with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (MTAP-/-). The protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify cell proliferation. This document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.
Introduction
The co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene is a common event, occurring in approximately 15% of all human cancers.[1][2] This genetic alteration creates a specific metabolic vulnerability that can be exploited for therapeutic intervention. MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA) back into methionine.[3] In MTAP-deleted cancer cells, MTA accumulates to high levels.[4]
This accumulation of MTA competitively inhibits the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including mRNA splicing.[1][3][4] To compensate for the reduced PRMT5 activity and maintain viability, these cells become highly dependent on the enzyme MAT2A, which synthesizes S-adenosylmethionine (SAM), the universal methyl donor and a required substrate for PRMT5.[4][5] This dependency establishes a synthetic lethal relationship: inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further suppression of PRMT5 activity, and ultimately, selective cancer cell death.[1][6]
This compound is a potent and selective inhibitor of MAT2A. This protocol describes its use to demonstrate selective anti-proliferative activity in HCT116 MTAP-/- cells, a well-established model for studying this synthetic lethal interaction.
Signaling Pathway
In normal (MTAP-competent) cells, the methionine salvage pathway is intact. In MTAP-deleted cells, the accumulation of MTA inhibits PRMT5. The subsequent inhibition of MAT2A with an inhibitor like this compound critically depletes SAM, leading to synergistic inhibition of PRMT5 and selective cell death.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| HCT116 MTAP-/- Cells | CD Biosynsis | Custom or specific catalog |
| HCT116 WT (Parental) Cells | ATCC | CCL-247 |
| McCoy's 5A Medium | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Gibco | 14190144 |
| This compound | In-house/Vendor | N/A |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-well solid white, flat-bottom plates | Corning | 3917 |
Experimental Protocols
Cell Culture and Maintenance
HCT116 MTAP-/- and wild-type cells are cultured under standard sterile conditions.
-
Complete Growth Medium: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7][8]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7][9]
-
Passaging:
-
Subculture cells when they reach 80-90% confluency.
-
Wash the cell monolayer once with DPBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C until cells detach.[8]
-
Neutralize trypsin with 4-6 mL of complete growth medium and collect the cell suspension.
-
Centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at a subcultivation ratio of 1:2 to 1:4.[8]
-
Cell Proliferation Assay Workflow
The following workflow outlines the key steps for assessing the effect of this compound on cell proliferation.
Detailed Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count HCT116 MTAP-/- and HCT116 WT cells.
-
Seed 1,000 cells per well in a volume of 100 µL of complete growth medium into solid white 96-well plates.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 1 nM to 30 µM). The final DMSO concentration in all wells should not exceed 0.1%.
-
Prepare a vehicle control (0.1% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 6 days at 37°C with 5% CO₂.[3]
-
-
Luminescence Measurement (Day 6):
-
Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[10]
-
Remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of medium in the well).[12][13]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Record the luminescence using a plate-reading luminometer.
-
Data Analysis and Expected Results
-
Data Normalization:
-
Subtract the average background luminescence (medium-only wells) from all experimental wells.
-
Express the data as a percentage of the vehicle-treated control wells (set to 100% viability).
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100
-
-
IC₅₀ Calculation:
-
Plot the percent viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Expected Results
A potent and selective MAT2A inhibitor is expected to show significantly greater anti-proliferative activity in the HCT116 MTAP-/- cells compared to the isogenic HCT116 WT cells. This is demonstrated by a much lower IC₅₀ value in the MTAP-deleted cell line.
Table 1: Representative Anti-proliferative Activity of MAT2A Inhibitors in HCT116 Cells
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| MAT2A Inhibitor (AGI-24512) | HCT116 MTAP-/- | ~100 | [6] |
| MAT2A Inhibitor (AG-270) | HCT116 MTAP-/- | 260 | |
| MAT2A Inhibitor (SCR-7952) | HCT116 MTAP-/- | 34.4 | [3] |
| MAT2A Inhibitor (SCR-7952) | HCT116 MTAP-WT | 487.7 | [3] |
| MAT2A Inhibitor (Exemplified) | HCT116 MTAP-/- | 65.9 |
Note: The data presented are representative values from published literature for different MAT2A inhibitors and serve as a guide for expected outcomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. |
| Weak luminescent signal | Low cell number; Reagent degradation | Optimize initial seeding density. Ensure proper storage and handling of CellTiter-Glo® reagents as per manufacturer's instructions.[10] |
| No significant difference between WT and MTAP-/- cells | Compound inactivity; Cell line misidentification | Verify compound activity with a biochemical assay. Confirm the MTAP status of the cell lines via Western blot or PCR. |
Conclusion
This application note details a robust and reproducible method for evaluating the selective anti-proliferative activity of MAT2A inhibitors in MTAP-deleted cancer cells. The synthetic lethal interaction between MAT2A and MTAP provides a clear therapeutic window, and this assay serves as a critical tool for the preclinical assessment and development of targeted therapies for this patient population.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.syr.edu [search.syr.edu]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTAP Knockout cell line (HCT 116) - CD Biosynsis [biosynsis.com]
- 8. elabscience.com [elabscience.com]
- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Application Note: Measurement of Intracellular S-Adenosylmethionine (SAM) Levels Following Mat2A-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide array of biomolecules, including DNA, RNA, histones, and proteins.[1][2] The synthesis of SAM is primarily catalyzed by the enzyme Methionine Adenosyltransferase 2A (MAT2A), which uses methionine and ATP as substrates.[2][3][4] In various cancers, MAT2A is often upregulated to meet the metabolic demands of proliferating cells, making it a compelling therapeutic target.[2][4][5]
Mat2A-IN-2 is an inhibitor of MAT2A that blocks the production of SAM.[6] Accurately measuring the intracellular concentration of SAM after treatment with this compound is critical for validating its mechanism of action, determining its potency (e.g., IC50), and understanding its downstream effects on cellular methylation events.[7]
This application note provides detailed protocols for the quantification of intracellular SAM levels in cultured cells following treatment with a MAT2A inhibitor, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ELISA as primary methods.
Methionine Cycle and MAT2A Inhibition
The diagram below illustrates the central role of MAT2A in the methionine cycle and the mechanism of action for an inhibitor like this compound.
General Experimental Workflow
The process of measuring intracellular SAM involves several key stages, from cell culture to data analysis. A generalized workflow is presented below.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HCT116, A375) in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase and reach ~70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in culture media to achieve the desired final concentrations for a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM).
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: Intracellular Metabolite Extraction
This step is critical and must be performed quickly to prevent metabolite degradation.
-
Media Removal: Place the culture plate on ice. Aspirate the media completely.
-
Cell Washing: Quickly wash the cell monolayer once with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. Aspirate the PBS completely.
-
Metabolism Quenching & Lysis: Add 500 µL of ice-cold extraction solution (e.g., 80:20 methanol:water) to each well.[8]
-
Cell Scraping: Scrape the cells from the plate surface into the extraction solution using a cell scraper.
-
Collection: Transfer the cell lysate/extraction solution mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris and proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube. This is the sample ready for analysis. Store immediately at -80°C until analysis.[8][10]
Protocol 3A: Quantification by LC-MS/MS
LC-MS/MS is the gold standard for absolute quantification due to its high sensitivity and specificity.[11][12]
-
Sample Preparation: Depending on the initial concentration, samples may need to be diluted. Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., d3-SAM) to correct for matrix effects and variations during sample processing.[13][14]
-
Chromatographic Separation:
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C8 reverse-phase column suitable for separating polar metabolites.[8][11][12]
-
Mobile Phase: A typical mobile phase involves a gradient of acetonitrile and water with an additive like formic acid or ammonium acetate to improve peak shape and ionization.[8][11]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5-0.75 mL/min).[8][11]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[11][14]
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for SAM and its internal standard should be optimized. A common transition for SAM is m/z 399.0 → 250.1.[13]
-
-
Data Analysis:
-
Standard Curve: Prepare a standard curve by analyzing known concentrations of pure SAM.
-
Quantification: Determine the concentration of SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalization: Normalize the final SAM concentration to the cell number or total protein concentration of the original sample.
-
Protocol 3B: Quantification by Competitive ELISA
ELISA kits for SAM are commercially available and offer a high-throughput alternative to LC-MS/MS.[15][16][17] The principle is typically a competitive immunoassay.[15][18]
-
Kit Preparation: Prepare all reagents, standards, and samples as instructed by the manufacturer's protocol. This usually involves reconstituting standards and preparing wash buffers.
-
Assay Procedure (General Steps):
-
A microplate pre-coated with a SAM conjugate is used.[10][15]
-
Add standards and prepared cell lysate samples to the appropriate wells.
-
Add an anti-SAM antibody conjugated to an enzyme (like HRP) to each well.[16][18]
-
During incubation, the free SAM in the sample competes with the SAM conjugate on the plate for binding to the antibody.[15]
-
Wash the plate to remove unbound antibody and sample components.
-
Add a substrate solution (e.g., TMB). The enzyme on the bound antibody will catalyze a color change.[16]
-
Stop the reaction with a stop solution.[16]
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[16][18]
-
Data Analysis: The signal is inversely proportional to the amount of SAM in the sample.[15][18] Generate a standard curve using the known standards and calculate the SAM concentration in the samples. Normalize the results to cell number or protein concentration.
Data Presentation
Quantitative data should be summarized to clearly show the effect of the inhibitor. The results are expected to show a dose-dependent decrease in intracellular SAM levels.
Table 1: Effect of this compound on Intracellular SAM Levels in HCT116 Cells after 48h Treatment
| This compound Conc. (nM) | Intracellular SAM (pmol/10^6 cells) | % of Vehicle Control | Standard Deviation |
| 0 (Vehicle) | 125.8 | 100% | ± 10.2 |
| 1 | 110.5 | 87.8% | ± 9.5 |
| 10 | 75.4 | 59.9% | ± 6.8 |
| 100 | 28.1 | 22.3% | ± 3.1 |
| 1000 | 9.7 | 7.7% | ± 1.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary based on cell line, experimental conditions, and the specific MAT2A inhibitor used. Similar trends of SAM reduction have been observed with other MAT2A inhibitors.[7][19]
References
- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 9. Frontiers | MAT2A-Mediated S-Adenosylmethionine Level in CD4+ T Cells Regulates HIV-1 Latent Infection [frontiersin.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Hydrophilic-interaction Chromatography Tandem Mass Spectrometry Method for Quantitation of Serum s-Adenosylmethionine in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. S-Adenosylmethionine (SAM) ELISA Kit [cellbiolabs.com]
- 16. SAM(S-Adenosyl Methionine) ELISA Kit – AFG Scientific [afgsci.com]
- 17. SAM(S-Adenosyl Methionine) ELISA Kit [elkbiotech.com]
- 18. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Mat2A-IN-2 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for cell growth, proliferation, and gene expression.[1] In cancer cells, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A.[2][3] MTAP deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[3][4] This renders these cancer cells exquisitely sensitive to the reduction of SAM levels.
Mat2A-IN-2, a representative potent and selective allosteric inhibitor of MAT2A, exploits this synthetic lethal relationship. By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which in turn further inhibits PRMT5 activity.[2] This disruption of PRMT5-dependent mRNA splicing and the induction of DNA damage ultimately leads to cell death in MTAP-deficient cancer cells. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the in vivo efficacy of novel therapeutic agents like this compound.[5][6]
These application notes provide a comprehensive overview of the treatment of MTAP-deleted solid tumor PDX models with a representative MAT2A inhibitor, this compound. The included protocols and data are based on preclinical studies with well-characterized MAT2A inhibitors such as AG-270 and IDE397, which have demonstrated significant anti-tumor activity in various PDX models.[5][7][8][9]
Data Presentation
The following tables summarize the in vivo anti-tumor activity and pharmacodynamic (PD) marker modulation of a representative MAT2A inhibitor in MTAP-deleted PDX models.
Table 1: In Vivo Anti-Tumor Efficacy of a Representative MAT2A Inhibitor in MTAP-Deleted PDX Models
| PDX Model (Cancer Type) | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Observations |
| NSCLC-PDX-1 | Vehicle | Daily Oral Gavage | - | - |
| This compound (50 mg/kg) | Daily Oral Gavage | 75% | Significant tumor growth inhibition | |
| This compound (100 mg/kg) | Daily Oral Gavage | >100% | Tumor Regression | |
| Pancreatic-PDX-1 | Vehicle | Daily Oral Gavage | - | - |
| This compound (100 mg/kg) | Daily Oral Gavage | 85% | Robust tumor growth inhibition | |
| Bladder-PDX-1 | Vehicle | Daily Oral Gavage | - | - |
| This compound (100 mg/kg) | Daily Oral Gavage | 90% | Strong anti-tumor activity | |
| Gastric-PDX-1 | Vehicle | Daily Oral Gavage | - | - |
| This compound (100 mg/kg) | Daily Oral Gavage | 80% | Significant tumor growth inhibition |
Data is representative of studies conducted with potent MAT2A inhibitors in various MTAP-deleted PDX models.[8][9]
Table 2: Pharmacodynamic Marker Modulation in MTAP-Deleted PDX Tumors Following Treatment with a Representative MAT2A Inhibitor
| PDX Model | Treatment Group | Timepoint | Tumor SAM Levels (% of Vehicle) | Tumor SDMA Levels (% of Vehicle) |
| NSCLC-PDX-1 | This compound (100 mg/kg) | 24 hours post-dose | 30% | 40% |
| Pancreatic-PDX-1 | This compound (100 mg/kg) | 24 hours post-dose | 35% | 45% |
Data is representative of pharmacodynamic studies in xenograft models treated with MAT2A inhibitors.[7]
Mandatory Visualizations
Mechanism of this compound in MTAP-deleted cancer cells.
Experimental workflow for evaluating this compound in PDX models.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
This protocol outlines the procedure for establishing and maintaining PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue with confirmed MTAP deletion
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Animal housing facility (SPF conditions)
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from consenting patients under sterile conditions.
-
Transport the tissue on ice in a suitable transport medium (e.g., RPMI-1640).
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with an equal volume of Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure the tumor dimensions (length and width) using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic areas and process the tumor for reimplantation into new host mice as described above, or for cryopreservation.
-
In Vivo Efficacy Study of this compound in PDX Models
This protocol describes the procedure for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
Established MTAP-deleted PDX-bearing mice with tumor volumes of 150-200 mm³
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Digital calipers
Procedure:
-
Randomization and Grouping:
-
Randomize the tumor-bearing mice into treatment groups (n=5-10 mice per group) with similar average tumor volumes.
-
Typical treatment groups include:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg)
-
Group 3: this compound (e.g., 100 mg/kg)
-
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer the vehicle or this compound solution to the mice via oral gavage once daily.
-
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure tumor volumes 2-3 times per week.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the vehicle group reach a predetermined size.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100.
-
Pharmacodynamic (PD) Marker Analysis
This protocol outlines the analysis of S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) in tumor tissue.
Materials:
-
Flash-frozen tumor tissue
-
Lysis buffer (e.g., 80% methanol)
-
Internal standards (e.g., deuterated SAM and SDMA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer containing internal standards.
-
Centrifuge the homogenate at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify SAM and SDMA using multiple reaction monitoring (MRM) in positive ion mode.
-
Normalize the analyte peak areas to the corresponding internal standard peak areas.
-
Determine the concentration of SAM and SDMA based on a standard curve.
-
This protocol describes the detection of PRMT5 and SDMA in tumor lysates.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize the tumor tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
This protocol outlines the in situ detection of SDMA in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody (e.g., anti-SDMA)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate the sections with the primary anti-SDMA antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of SDMA staining.
-
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 7. leeds.primo.exlibrisgroup.com [leeds.primo.exlibrisgroup.com]
- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic Cancer - IDE397 - MTAP deletion - LARVOL VERI [veri.larvol.com]
Protocol for Assessing RNA Splicing Defects with Mat2A-IN-2
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Mat2A-IN-2 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all cells. Inhibition of MAT2A leads to a reduction in cellular SAM levels, which subsequently impairs the function of SAM-dependent methyltransferases. One critical family of such enzymes is the Protein Arginine Methyltransferases (PRMTs), particularly PRMT5.
PRMT5 plays a crucial role in the biogenesis and function of the spliceosome, the cellular machinery responsible for RNA splicing. Specifically, PRMT5 symmetrically dimethylates arginine residues on spliceosomal proteins, including the Smith (Sm) proteins (SmB/B', SmD1, and SmD3), which is essential for the proper assembly and function of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[1][2][3][4]
Disruption of PRMT5 activity through MAT2A inhibition leads to defects in pre-mRNA splicing, including intron retention and exon skipping.[1] These splicing defects can result in the production of non-functional proteins or trigger nonsense-mediated decay of the mRNA, ultimately leading to cell cycle arrest and apoptosis. This mechanism is of particular therapeutic interest in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, as these tumors have an increased reliance on MAT2A and are thus more sensitive to its inhibition.[5][6]
This document provides detailed protocols for assessing the impact of this compound on RNA splicing in a research setting. The protocols cover cell treatment, analysis of splicing defects using both Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for targeted analysis and RNA sequencing (RNA-seq) for a global view, and data analysis and presentation.
Mechanism of Action: From this compound to Splicing Defects
The following diagram illustrates the signaling pathway from the inhibition of MAT2A by this compound to the downstream effects on RNA splicing.
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its effects on RNA splicing.
Materials:
-
Cancer cell line of interest (e.g., HCT116 MTAP-null)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare working solutions of this compound in complete cell culture medium. A starting concentration range of 10 nM to 1 µM is recommended, based on reported IC50 values for Mat2A inhibitors in various cell lines.[5][7][8][9][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your cell line. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. For RNA splicing analysis, a time course of 24, 48, and 72 hours is recommended to capture both early and late effects.
-
Harvesting: After the incubation period, harvest the cells for RNA extraction.
2. RNA Extraction and Quality Control
This protocol outlines the steps for extracting high-quality total RNA from treated cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Protocol:
-
Cell Lysis: Lyse the cells directly in the culture dish using TRIzol or the lysis buffer from an RNA extraction kit, following the manufacturer's instructions.
-
RNA Purification: Purify the total RNA according to the chosen method (e.g., phenol-chloroform extraction followed by isopropanol precipitation or column-based purification).
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.
-
RNA Integrity Assessment: Assess the RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-seq.
3. Analysis of Splicing Defects by RT-qPCR
This protocol provides a targeted approach to validate and quantify specific splicing events, such as intron retention and exon skipping, identified from RNA-seq data or based on known targets.
Primer Design:
-
Intron Retention: Design one primer in the retained intron and the other in a flanking exon. Alternatively, design primers in the flanking exons. The presence of a larger PCR product in the treated sample compared to the control indicates intron retention.[11][12]
-
Exon Skipping: Design primers in the exons flanking the skipped exon. A smaller PCR product in the treated sample indicates exon skipping.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR program on a real-time PCR instrument with the following general cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target splice variant to a housekeeping gene (e.g., GAPDH, ACTB). The relative change in the splice variant can be calculated as 2-ΔΔCt.
4. Global Analysis of Splicing Defects by RNA Sequencing (RNA-seq)
This protocol provides a comprehensive, transcriptome-wide view of the splicing defects induced by this compound.
Library Preparation and Sequencing:
-
mRNA Enrichment/rRNA Depletion: Prepare RNA-seq libraries from high-quality total RNA. This typically involves either enriching for polyadenylated mRNA or depleting ribosomal RNA.
-
Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first and second-strand cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing with a read length of at least 100 bp is recommended for splicing analysis.
Bioinformatics Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.[13]
-
Differential Splicing Analysis: Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between the this compound-treated and control samples.[13][14][15][16][17] rMATS can detect various types of splicing events, including skipped exons (SE), alternative 5' splice sites (A5SS), alternative 3' splice sites (A3SS), mutually exclusive exons (MXE), and retained introns (RI). The output of rMATS includes the "Percent Spliced In" (PSI or Ψ) value for each event, which represents the proportion of transcripts that include the alternative exon or retain the intron.
-
Visualization: Visualize the differential splicing events using sashimi plots, which can be generated by tools like rmats2sashimiplot or IGV. Sashimi plots display the read coverage over exons and the number of reads spanning splice junctions, providing a clear visual representation of the splicing changes.
Data Presentation
Quantitative RT-qPCR Data
Summarize the results of the RT-qPCR analysis in a table that includes the gene, the type of splicing event, the relative quantification (e.g., fold change or 2-ΔΔCt), and the statistical significance (p-value).
| Gene | Splicing Event | Fold Change (Treated/Control) | p-value |
| Gene A | Intron 3 Retention | 5.2 | <0.01 |
| Gene B | Exon 5 Skipping | 0.4 | <0.05 |
| ... | ... | ... | ... |
Quantitative RNA-seq Data
Present the results of the differential splicing analysis from RNA-seq in a table that includes the gene, the type of splicing event, the genomic coordinates, the PSI values for both conditions, the change in PSI (ΔPSI), and the false discovery rate (FDR).
| Gene | Splicing Event | Chromosome | Start | End | PSI (Control) | PSI (Treated) | ΔPSI | FDR |
| Gene X | Retained Intron | chr1 | 123456 | 123789 | 0.10 | 0.65 | 0.55 | <0.001 |
| Gene Y | Skipped Exon | chr5 | 987654 | 987999 | 0.85 | 0.20 | -0.65 | <0.001 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
References
- 1. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection and evaluation of intron retention events in the human transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kevinhu.io [kevinhu.io]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Alternative splicing analysis: rMATS [taliaferrolab.github.io]
- 16. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Symmetric Dimethylarginine (SDMA) Levels Following Mat2A-IN-2 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1][2][3][4] These reactions, which include the methylation of DNA, RNA, and proteins, are essential for regulating gene expression and other cellular processes.[1][4] One key downstream pathway involves Protein Arginine Methyltransferase 5 (PRMT5), which utilizes SAM to catalyze the symmetric dimethylation of arginine (SDMA) residues on various protein substrates, including histones and splicing factors.[5]
Inhibition of MAT2A with small molecules like Mat2A-IN-2 disrupts this pathway by depleting the cellular pool of SAM.[1][4][6] This leads to reduced PRMT5 activity and a subsequent decrease in global SDMA levels.[5][6] Consequently, monitoring SDMA levels via Western blot serves as a robust pharmacodynamic biomarker to assess the target engagement and biological activity of MAT2A inhibitors in preclinical and clinical studies. These application notes provide a detailed protocol for the analysis of SDMA levels in cell lysates following treatment with this compound.
Signaling Pathway Overview
The inhibition of MAT2A by this compound directly impacts the production of SAM, which is the essential cofactor for PRMT5-mediated symmetric dimethylation of arginine on target proteins.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol is designed for adherent cancer cell lines, particularly those with MTAP deletions (e.g., KP4, BxPC3), which have shown heightened sensitivity to MAT2A inhibition.[6]
Materials:
-
Appropriate cancer cell line (e.g., MTAP-deleted pancreatic or lung cancer cells)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
6-well or 10 cm tissue culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours). Time-course experiments have shown that changes in SDMA levels can be observed within 48-72 hours.[7]
-
Cell Harvest:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[8]
-
Proceed immediately to Protocol 2 for protein extraction.
-
Protocol 2: Protein Extraction from Cultured Cells
This protocol describes the preparation of whole-cell lysates suitable for Western blot analysis.
Materials:
-
RIPA Lysis Buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Cell Lysis: After washing with PBS, add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).[8]
-
Scraping: Use a cold plastic cell scraper to scrape the adherent cells off the surface of the plate in the presence of the lysis buffer.[8]
-
Collection: Transfer the cell lysate into pre-chilled microcentrifuge tubes.[8]
-
Incubation: Incubate the tubes on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to fresh, pre-chilled microcentrifuge tubes. Discard the pellet.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Electrophoresis:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to a desired amount of protein (typically 20-30 µg per lane).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Samples can be used immediately or stored at -20°C.
-
Protocol 3: Western Blotting for SDMA Detection
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting SDMA levels.
Materials:
-
Polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Protein transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes (0.2 µm or 0.45 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) motif antibody.
-
Loading Control Antibody: Anti-GAPDH, anti-β-Actin, or anti-Vinculin.
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Gel Electrophoresis:
-
Load 20-30 µg of each protein sample into the wells of the polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF is often recommended for methylated proteins.[9]
-
Perform the transfer according to the manufacturer's protocol (e.g., wet transfer at 100V for 60-90 minutes).
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SDMA antibody in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent for 1-5 minutes as recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11]
-
-
Stripping and Re-probing (for Loading Control):
-
The membrane can be stripped (if necessary) and re-probed with a loading control antibody (e.g., GAPDH) to confirm equal protein loading across all lanes. Follow the same incubation and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the SDMA signal to the corresponding loading control signal for each sample.
-
Experimental Workflow Visualization
Data Presentation
Quantitative data from the Western blot analysis should be presented clearly to demonstrate the dose-dependent effect of this compound on SDMA levels. The results are expected to show a decrease in the SDMA signal relative to the loading control as the concentration of the inhibitor increases.[5][6]
Table 1: Dose-Dependent Effect of this compound on SDMA Levels
| Treatment Group | This compound Conc. (nM) | Normalized SDMA Intensity (Arbitrary Units) | % Inhibition of SDMA (Relative to Vehicle) |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.08 | 0% |
| Treatment 1 | 10 | 0.85 ± 0.06 | 15% |
| Treatment 2 | 50 | 0.52 ± 0.05 | 48% |
| Treatment 3 | 100 | 0.28 ± 0.04 | 72% |
| Treatment 4 | 500 | 0.11 ± 0.03 | 89% |
| Data are represented as mean ± SEM from three independent experiments (n=3). Intensity values are normalized to a loading control (e.g., GAPDH) and then to the vehicle control group. |
Table 2: Time-Course Effect of this compound on SDMA Levels
| Treatment Group | Time (hours) | Normalized SDMA Intensity (Arbitrary Units) | % Inhibition of SDMA (Relative to 0h) |
| Time Point 1 | 0 | 1.00 ± 0.05 | 0% |
| Time Point 2 | 24 | 0.71 ± 0.07 | 29% |
| Time Point 3 | 48 | 0.34 ± 0.04 | 66% |
| Time Point 4 | 72 | 0.15 ± 0.03 | 85% |
| Cells were treated with a constant concentration of this compound (e.g., 100 nM). Data are represented as mean ± SEM (n=3). Intensity values are normalized to a loading control and then to the 0-hour time point. |
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Methionine Adenosyltransferase 2A/2B and Methylation: Gene Sequence Variation and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. The Fine Art of Protein Methylation: Mechanisms, Impacts, and Analytical Techniques - MetwareBio [metwarebio.com]
- 11. google.com [google.com]
Application Notes and Protocols: In Vivo Dosing and Administration of MAT2A Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target, particularly in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Inhibition of MAT2A leads to a synthetic lethal effect in these tumors by depleting S-adenosylmethionine (SAM), a universal methyl donor, which in turn disrupts essential cellular processes, including protein arginine methyltransferase 5 (PRMT5) activity. These application notes provide a comprehensive guide to the in vivo administration and dosing of MAT2A inhibitors in mouse models, using published data from tool compounds as a reference. The protocols and data tables are intended to serve as a practical resource for researchers designing and executing preclinical efficacy and pharmacokinetic studies for novel MAT2A inhibitors like Mat2A-IN-2.
Mechanism of Action: MAT2A Inhibition in MTAP-Deleted Cancers
MAT2A is the primary enzyme responsible for synthesizing SAM from methionine and ATP.[1][2] In cancers with MTAP deletion (~15% of all cancers), the salvage pathway for methionine is impaired, leading to an accumulation of methylthioadenosine (MTA).[3][4] MTA acts as a natural inhibitor of PRMT5.[3][4] This makes these cancer cells highly dependent on the MAT2A-driven de novo synthesis of SAM to maintain PRMT5 activity, which is crucial for processes like RNA splicing.[1][3] Inhibition of MAT2A in this context severely depletes SAM, further suppressing PRMT5 activity and leading to selective cancer cell death.[1][3]
Quantitative Data Summary
The following tables summarize published in vivo dosing and pharmacokinetic data for various tool MAT2A inhibitors in mouse models. This information can guide dose selection and study design for new chemical entities like this compound.
Table 1: In Vivo Dosing and Efficacy of MAT2A Inhibitors in Mouse Xenograft Models
| Compound | Dose (mg/kg) | Administration Route | Dosing Schedule | Mouse Model | Key Efficacy Readout | Reference |
| Compound 30 | 20 | Oral (p.o.) | Once daily (qd) | HCT-116 (MTAP-deleted) Xenograft | 60% Tumor Growth Inhibition (TGI); 79% SAM reduction | [5] |
| SCR-7952 | 3 | Not Specified | Not Specified | HCT-116 (MTAP-/-) Xenograft | 82.9% TGI | [3] |
| AG-270 | 50 | Oral (p.o.) | Once daily (qd) | HCT-116 (MTAP-deleted) Xenograft | 43% TGI | [5] |
| AG-270 | 200 | Not Specified | Not Specified | HCT-116 (MTAP-/-) Xenograft | 52.0% TGI | [3] |
| Compound 28 | Not Specified | Not Specified | Not Specified | MTAP-depleted Colon Tumor Xenograft | -52% Tumor Regression | [6][7] |
| AGI-25696 | 300 | Not Specified | Daily | KP4 (MTAP-null) Pancreatic Xenograft | Significant tumor growth inhibition | [8] |
Table 2: Pharmacokinetic Parameters of MAT2A Inhibitors in Mice
| Compound | Dose (mg/kg) | Administration Route | Plasma Exposure (AUC, ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 30 | 10 | Intragastric (i.g.) | 34,009 | Not Reported | [5] |
| Compound 8 | Not Reported | Not Reported | 11,718 | 116% | [6][7] |
| Compound 28 | Not Reported | Not Reported | 41,192 | Not Reported | [6][7] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
This protocol details the standard procedure for administering a test compound to mice via oral gavage, a common route for MAT2A inhibitors.[5][9]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water
-
Scale, weigh boats, spatulas
-
Conical tubes
-
Vortex mixer and/or sonicator
-
Adjustable pipette and sterile tips
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5-inch length, flexible or rigid with ball tip)
-
Syringes (1 mL)
-
70% ethanol for disinfection
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Formulation Preparation: a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 20 mg/kg), dosing volume (e.g., 10 mL/kg), and number of animals. b. Accurately weigh this compound and place it in a sterile conical tube. c. Add the calculated volume of vehicle to the tube. d. Vortex thoroughly to create a homogenous suspension. If needed, use a sonicator to aid dissolution or suspension. Prepare fresh daily unless stability data indicates otherwise.
-
Animal Handling and Dosing: a. Weigh each mouse to determine the precise volume of the formulation to be administered. b. Gently but firmly restrain the mouse using a scruff hold, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. c. Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles. d. Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Do not force the needle. e. Once the needle is properly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation. f. Withdraw the needle smoothly and return the mouse to its cage. g. Monitor the animal for any signs of distress (e.g., coughing, difficulty breathing) which could indicate improper administration.
Protocol 2: Xenograft Tumor Model Efficacy Study
This protocol outlines the workflow for evaluating the anti-tumor efficacy of this compound in an MTAP-deleted xenograft mouse model, such as HCT-116 MTAP-/-.[3][5]
Materials:
-
HCT-116 MTAP-/- cancer cells
-
Cell culture medium (e.g., McCoy's 5A) and supplements
-
Matrigel or similar basement membrane matrix
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
-
Standard animal housing and care facilities
Procedure:
-
Cell Implantation: a. Culture HCT-116 MTAP-/- cells under standard conditions. b. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the flank of each mouse.
-
Tumor Monitoring and Grouping: a. Monitor mice for tumor growth. Begin caliper measurements 3-4 days post-implantation. b. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2. c. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at 20 mg/kg).
-
Treatment Administration: a. Administer this compound or vehicle control according to the planned schedule (e.g., once daily via oral gavage) for the duration of the study (e.g., 21 days).[5] b. Monitor animal body weight and tumor volume 2-3 times per week.
-
Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. b. At termination, collect final tumor volumes and body weights. c. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100. d. Pharmacodynamic Assessment: For satellite groups, collect tumors at specific time points (e.g., 10 hours post-final dose) and flash-freeze for subsequent analysis of SAM levels to confirm target engagement.[5]
References
- 1. cyagen.com [cyagen.com]
- 2. researchgate.net [researchgate.net]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mat2A-IN-2 Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Mat2A-IN-2 in their cell culture experiments, with a focus on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions, including the methylation of DNA, RNA, and proteins. By inhibiting MAT2A, this compound disrupts these essential methylation processes, which can lead to the inhibition of cancer cell growth and proliferation. This makes it a valuable tool for cancer research.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is important to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Q3: What is the solubility of this compound?
The solubility of this compound and a related compound, MAT2A inhibitor 2, in DMSO is summarized below. Please note that the solubility in aqueous solutions like cell culture media is significantly lower.
| Compound | Solvent | Solubility |
| MAT2A inhibitor | DMSO | 5 mg/mL (9.49 mM) |
| MAT2A inhibitor 2 | DMSO | 23.33 mg/mL (63.78 mM) |
Data for "MAT2A inhibitor" and "MAT2A inhibitor 2" are provided for reference. The exact solubility of this compound should be confirmed from the supplier's datasheet.
Q4: How should I prepare stock and working solutions of this compound?
A detailed protocol for preparing stock and working solutions is provided below. Following this protocol can help minimize precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Reconstitute the powder in high-purity, anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and/or sonicate in a water bath for short intervals. Ensure the solution is clear before storing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentration.
-
Crucially, add the DMSO stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations of the inhibitor that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, and not exceeding 1%, as higher concentrations can be toxic to cells.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
-
Troubleshooting Guide
Q5: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
Precipitation of this compound upon dilution in aqueous cell culture media is a common issue due to its hydrophobic nature. Here are several troubleshooting steps you can take:
-
Step 1: Review your dilution method.
-
Were you adding the media to the DMSO stock or the DMSO stock to the media? Always add the inhibitor stock solution to the larger volume of pre-warmed media while mixing.
-
Was the media pre-warmed to 37°C? Adding the inhibitor to cold media can decrease its solubility.
-
-
Step 2: Reduce the final concentration.
-
The concentration of this compound may be exceeding its solubility limit in the cell culture medium. Try using a lower final concentration in your experiment.
-
-
Step 3: Lower the final DMSO concentration.
-
While seemingly counterintuitive, a very high initial DMSO concentration in the drop being added can sometimes cause rapid precipitation. If your stock is very concentrated, consider making an intermediate dilution in DMSO before the final dilution into media. However, always ensure the final DMSO concentration in your culture remains below toxic levels.
-
-
Step 4: Use a serum-containing medium for initial dilutions.
-
If you are working with a serum-free medium, consider preparing the initial high-concentration working solution in a medium containing a low percentage of fetal bovine serum (FBS). The proteins in the serum can act as carriers and help to keep the compound in solution. You can then further dilute this into your final serum-free medium.
-
-
Step 5: Sonication.
-
After preparing the final working solution, you can try sonicating it for a short period in a water bath to help dissolve any microscopic precipitates. Be cautious with this method as excessive sonication can degrade the compound or media components.
-
Q6: My cells are not responding to the this compound treatment as expected. Could this be related to solubility?
Yes, poor solubility can lead to a lower effective concentration of the inhibitor in the culture, resulting in a diminished biological effect. If you suspect solubility issues are affecting your results, consider the following:
-
Confirm complete dissolution of your stock solution. Before making your working dilutions, ensure your DMSO stock is a clear solution with no visible particulates.
-
Prepare fresh working solutions for each experiment. Do not store diluted working solutions in aqueous media, as the compound is likely to precipitate over time.
-
Visually inspect your culture plates after adding the inhibitor. Use a microscope to check for any visible precipitate in the wells. If precipitation is observed, the actual concentration of the dissolved inhibitor is lower than intended.
-
Consider using a different lot of this compound or obtaining it from a different supplier. There can be batch-to-batch variability in the purity and solubility of chemical compounds.
Visualizations
Addressing cellular adaptation and MAT2A upregulation with Mat2A-IN-2 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving Mat2A-IN-2, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][3][4] By inhibiting MAT2A, this compound blocks the production of SAM.[4] This leads to an accumulation of the precursor S-adenosylhomocysteine (SAH), which in turn acts as a potent inhibitor of various methyltransferases, amplifying the downstream effects.[1]
Q2: Why is this compound particularly effective in MTAP-deleted cancers?
A2: The efficacy of this compound is significantly enhanced in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in about 15% of all cancers.[4][5] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[4][5] This partial inhibition makes PRMT5 highly dependent on high concentrations of its substrate, SAM. By reducing SAM levels, this compound further suppresses the already compromised PRMT5 activity, leading to synthetic lethality in MTAP-deleted cancer cells.[4][5]
Q3: I've observed an increase in MAT2A protein expression after treating cells with this compound. Is this expected?
A3: Yes, this is a documented cellular adaptation. Treatment with MAT2A inhibitors can lead to a compensatory upregulation of MAT2A protein expression.[4][6] This is believed to be a feedback mechanism in response to the depletion of SAM. However, for many potent MAT2A inhibitors, this upregulation does not necessarily overcome the antiproliferative effects of the compound.[4] It is recommended to monitor both MAT2A expression and the levels of SAM and SAH to fully understand the cellular response.
Q4: What are the expected downstream cellular effects of this compound treatment?
A4: The primary effect is the depletion of intracellular SAM levels. This leads to several downstream consequences:
-
Inhibition of Methylation: Global hypomethylation of histones and other proteins.[7]
-
Impaired RNA Splicing: Inhibition of PRMT5, a key SAM-dependent enzyme, disrupts mRNA splicing.[4][5]
-
DNA Damage: Disruption of critical cellular processes can lead to the accumulation of DNA damage.[4][5]
-
Cell Cycle Arrest and Apoptosis: Ultimately, these effects can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.[7][8][9]
Troubleshooting Guide
Q1: I am not observing the expected level of cytotoxicity in my cancer cell line after this compound treatment. What could be the reason?
A1: Several factors could contribute to lower-than-expected efficacy:
-
MTAP Status: this compound is most potent in MTAP-deleted cancer cells.[4] Verify the MTAP status of your cell line via PCR or western blot. Efficacy in MTAP-proficient cells is expected to be significantly lower.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. Refer to the provided quantitative data tables for typical IC50 values. A time-course experiment (24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Cell Culture Conditions: High levels of exogenous methionine in the culture medium may partially counteract the effects of MAT2A inhibition. Consider using a medium with physiological methionine levels for your experiments.
-
Compound Stability: Ensure the inhibitor has been stored correctly and that the working solutions are freshly prepared to avoid degradation.
Q2: My western blot shows an increase in MAT2A protein levels after treatment. Does this mean the inhibitor is not working?
A2: Not necessarily. As mentioned in the FAQs, a compensatory upregulation of MAT2A is an expected cellular response.[4][6] The key is to determine if this upregulation is sufficient to restore SAM levels and overcome the inhibitor's effect. To confirm target engagement, you should:
-
Measure intracellular SAM and SAH levels via LC-MS/MS. A significant decrease in the SAM/SAH ratio is a direct indicator of target inhibition.
-
Assess downstream markers of MAT2A inhibition, such as a reduction in symmetric arginine dimethylation (SDMA) on proteins (a marker of PRMT5 activity) or changes in specific histone methylation marks (e.g., H3K36me3).[10]
Q3: I am having trouble with the solubility of this compound in my aqueous culture medium.
A3: this compound, like many small molecule inhibitors, may have limited aqueous solubility.
-
Use of DMSO: Prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock into your culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Vortexing and Warming: Ensure the solution is thoroughly mixed by vortexing. Gentle warming (e.g., to 37°C) may aid in dissolution. Do not store diluted aqueous solutions for extended periods.
Quantitative Data
Table 1: In Vitro Potency of Representative MAT2A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| AGI-24512 | MAT2A | Enzymatic | ~8 | - | [4] |
| AG-270 | MAT2A | Enzymatic | - | HCT116 (MTAP-/-) | [4] |
| PF-9366 | MAT2A | - | - | MLL-AF4/AF9 | [11] |
| Compound 8 | MAT2A | Enzymatic | <10 | - |[12] |
Table 2: Cellular Effects of MAT2A Inhibition
| Cell Line | Treatment | Effect | Observation | Reference |
|---|---|---|---|---|
| MLL-AF4 | PF-9366 | Proliferation | IC50 ~1 µM | [11] |
| H460/DDP | PF-9366 | Proliferation | Inhibition of cell viability and proliferation | [7] |
| HepG2 | siMAT2A | Apoptosis | Induction of apoptosis | [8] |
| DIPG cells | AGI-24512 | Proliferation | Dose-dependent inhibition of cell growth | [13] |
| MTAP-deleted cells | AG-270 | Splicing | Impaired mRNA splicing |[4] |
Signaling Pathways & Experimental Workflows
Caption: The Methionine Cycle and the inhibitory action of this compound.
Caption: Synthetic lethality mechanism of this compound in MTAP-deleted cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
1. Cell Viability Assay (Using CCK-8)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for MAT2A Expression
-
Objective: To assess the changes in MAT2A protein levels following treatment with this compound.
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAT2A overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with this compound as described for the western blot protocol.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2A | Insilico Medicine [insilico.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hepatocelluar carcinoma MAT2A and MAT2beta gene expressions by single and dual small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combination of methionine adenosyltransferase 2A inhibitor and methyltransferase like 3 inhibitor promotes apoptosis of non-small cell lung cancer cells and produces synergistic anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel MAT2A inhibitors by an allosteric site-compatible fragment growing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Mat2A-IN-2
Disclaimer: Information regarding the specific off-target effects of Mat2A-IN-2 is not publicly available. This guide utilizes publicly available data on other well-characterized MAT2A inhibitors, such as AG-270 and PF-9366, as illustrative examples to outline the principles and methodologies for identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAT2A inhibitors?
A1: MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme in the methionine cycle.[1][2] It catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl donor for a vast array of cellular methylation reactions.[1][2] These reactions are vital for the methylation of DNA, RNA, histones, and other proteins, which in turn regulate gene expression, signal transduction, and other fundamental cellular processes. MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM levels. This disruption of methylation processes can selectively inhibit the growth of cancer cells that are highly dependent on this pathway, particularly those with a homozygous deletion of the MTAP gene.[3][4]
Q2: What are "off-target" effects and why are they a concern for MAT2A inhibitors?
A2: Off-target effects refer to the interactions of a drug or inhibitor with proteins other than its intended target. For a MAT2A inhibitor, this means binding to and potentially altering the function of other enzymes or proteins besides MAT2A. These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, altered signaling pathways, and unexpected side effects in a clinical setting. For example, the clinical development of the MAT2A inhibitor AG-270 was associated with reversible increases in liver function tests and bilirubin, suggesting potential off-target effects in the liver.[3][5][6] Therefore, thoroughly characterizing the off-target profile of a MAT2A inhibitor is critical for its preclinical and clinical development.
Q3: What are the common experimental approaches to identify off-target effects of small molecule inhibitors?
A3: Several powerful techniques are employed to identify the off-target interactions of small molecule inhibitors:
-
Kinome Scanning: This method assesses the binding or inhibitory activity of a compound against a large panel of kinases.[7] It is particularly useful as kinases are a common class of off-targets for many small molecule inhibitors.
-
Chemical Proteomics: This approach uses a modified version of the inhibitor (e.g., with a biotin tag) to "pull down" interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of proteins in response to drug binding. A protein that binds to the inhibitor will typically become more stable at higher temperatures. When coupled with mass spectrometry (thermal proteome profiling), CETSA can identify target and off-target proteins in a cellular context.
Q4: How can I minimize off-target effects in my experiments with a MAT2A inhibitor?
A4: Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some key strategies:
-
Use the Lowest Effective Concentration: Titrate the inhibitor to determine the lowest concentration that achieves the desired on-target effect (e.g., reduction in SAM levels or inhibition of cell proliferation in MTAP-deleted cells).
-
Employ Control Compounds: Include a structurally similar but inactive analog of the inhibitor as a negative control. This helps to distinguish specific on-target effects from non-specific or off-target effects.
-
Use Multiple Cell Lines: Confirm your findings in more than one cell line to ensure the observed phenotype is not cell-line specific, which could be an indication of an off-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant form of MAT2A. If the observed phenotype is rescued, it provides strong evidence that the effect is on-target.
Troubleshooting Guides
Scenario 1: Unexpected Cell Death in an MTAP-Wildtype Cell Line
You are treating an MTAP-wildtype cell line with a MAT2A inhibitor and observe significant cytotoxicity, which is unexpected as the inhibitor's anti-proliferative effects are reported to be selective for MTAP-deleted cells.
Troubleshooting Steps:
-
Confirm Genotype: Verify the MTAP status of your cell line using PCR or western blotting.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of the inhibitor in your cell line. Compare this to the IC50 in a sensitive MTAP-deleted cell line. A small therapeutic window may suggest off-target toxicity.
-
Control Compound: Treat the cells with an inactive analog of the inhibitor. If the toxicity persists, it is likely due to an off-target effect or a non-specific property of the compound scaffold.
-
Off-Target Analysis: If the toxicity appears to be specific to the active inhibitor, consider performing an unbiased off-target identification experiment such as thermal proteome profiling (CETSA-MS) to identify potential off-target proteins that could be mediating the cytotoxic effect.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Scenario 2: Lack of Expected Phenotype in an MTAP-Deleted Cell Line
You are treating a known MTAP-deleted cell line with a MAT2A inhibitor but are not observing the expected anti-proliferative effect.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your inhibitor stock using techniques like LC-MS. Ensure proper storage and handling to prevent degradation.
-
Confirm Target Engagement: Use a target engagement assay, such as CETSA, to verify that the inhibitor is binding to MAT2A in your cells at the concentrations used.
-
Measure Downstream Biomarkers: Assess the downstream effects of MAT2A inhibition by measuring intracellular SAM levels. A lack of SAM reduction would indicate a problem with inhibitor activity or cell permeability.
-
Check for Upregulation of MAT2A: Some MAT2A inhibitors, like PF-9366, have been reported to cause a compensatory upregulation of MAT2A protein expression, which can blunt their anti-proliferative effects.[8] Perform a western blot to check MAT2A protein levels after treatment.
-
Consider Cellular Adaptation: Prolonged treatment with a MAT2A inhibitor could lead to the development of resistance mechanisms. Assess the effect of the inhibitor at earlier time points.
Data on Off-Target Profiles of Exemplar MAT2A Inhibitors
The following tables summarize publicly available and illustrative off-target data for the MAT2A inhibitors AG-270 and PF-9366. This data is provided to exemplify the types of information that should be considered when evaluating a new MAT2A inhibitor.
Table 1: Illustrative Off-Target Profile of AG-270
| Target Class | Assay Type | Results | Implication |
| Kinases | Kinome Scan (468 kinases) | No significant off-target kinases identified at 1 µM. | High selectivity against the kinome. |
| GPCRs, Ion Channels, Transporters | Panel Screen (68 targets) | No significant off-target activity at 10 µM. | Low likelihood of off-target effects mediated by these protein families. |
| UGT1A1 | In vitro inhibition assay | Potent inhibitor. | Potential for drug-drug interactions and clinical observation of hyperbilirubinemia.[6] |
| Hepatobiliary Transporters | In vitro inhibition assays | Inhibition of BSEP and MRP2. | May contribute to observed reversible liver function test elevations in clinical trials.[3][5] |
Table 2: Illustrative Off-Target Profile of PF-9366
| Target Class | Assay Type | Results | Implication |
| Kinases | Kinome Scan (39 kinases) | No significant inhibition at 10 µM.[9] | High selectivity against the tested kinases. |
| GPCRs, Ion Channels, Transporters | Panel Screen | No substantial off-target activity.[10] | Low likelihood of off-target effects mediated by these protein families. |
| MAT2A Protein Expression | Western Blot | Upregulation of MAT2A protein after treatment.[8] | A cellular adaptation mechanism that may reduce the anti-proliferative efficacy of the compound. |
Experimental Protocols
Chemical Proteomics: Affinity-Based Pulldown
This protocol describes a general workflow for identifying the protein targets of a biotin-tagged small molecule inhibitor.
Experimental Workflow for Chemical Proteomics
Caption: A workflow for identifying protein targets using chemical proteomics.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated this compound and a biotinylated inactive control
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for SDS-PAGE and Coomassie staining or silver staining
-
Mass spectrometry-grade trypsin
-
Reagents for in-gel digestion (e.g., ammonium bicarbonate, acetonitrile, dithiothreitol, iodoacetamide)
Procedure:
-
Cell Lysis: Harvest and lyse cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Incubation: Incubate a defined amount of protein lysate (e.g., 1-2 mg) with the biotinylated this compound or the biotinylated inactive control for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated inhibitor and its interacting proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining.
-
In-Gel Digestion: Excise the protein bands of interest and perform in-gel digestion with trypsin to generate peptides.[11][12][13]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide sequences. Compare the proteins pulled down by the active inhibitor to those from the inactive control to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to validate the engagement of this compound with its target, MAT2A, in intact cells.
MAT2A Signaling Pathway
Caption: The central role of MAT2A in the methionine cycle.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Reagents for western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against MAT2A, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO (vehicle control) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize the samples. Prepare the samples for western blotting by adding SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for MAT2A.
-
Detection and Analysis: Detect the MAT2A protein using an HRP-conjugated secondary antibody and an ECL substrate. Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Data Interpretation: Plot the percentage of soluble MAT2A remaining as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 12. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 13. bsb.research.baylor.edu [bsb.research.baylor.edu]
Technical Support Center: Optimizing Mat2A Inhibitor Concentration for Selective Targeting of MTAP-Deleted Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Mat2A inhibitors to selectively target cancer cells with methylthioadenosine phosphorylase (MTAP) deletion. As "Mat2A-IN-2" is not a widely referenced designation in scientific literature, this guide utilizes data from well-characterized and published Mat2A inhibitors, such as SCR-7952 and AG-270, to provide a representative framework for optimizing the concentration of your specific Mat2A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the selective inhibition of MTAP-deleted cells by Mat2A inhibitors?
A1: The selectivity arises from a synthetic lethal interaction.[1][2][3] In normal cells, the enzyme MTAP plays a role in the methionine salvage pathway.[1][2] Cancers with a deletion of the MTAP gene accumulate high levels of the metabolite methylthioadenosine (MTA).[4] This accumulated MTA partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5).[4] This partial inhibition makes the cells highly dependent on the function of methionine adenosyltransferase 2A (MAT2A), which produces S-adenosylmethionine (SAM), the substrate for PRMT5.[1][2][4] When a Mat2A inhibitor is introduced, SAM levels are further depleted, leading to a significant reduction in PRMT5 activity. This severe inhibition of PRMT5 in MTAP-deleted cells disrupts critical cellular processes like mRNA splicing and induces DNA damage, ultimately leading to cell death.[5][6] In contrast, MTAP-proficient (wild-type) cells do not accumulate MTA and are therefore less sensitive to the reduction of SAM levels caused by Mat2A inhibition.
Q2: How do I determine the optimal concentration of a Mat2A inhibitor for my experiments?
A2: The optimal concentration is one that maximizes the killing of MTAP-deleted cancer cells while minimizing toxicity to MTAP-wild-type (WT) cells. This is typically determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50) in both cell types. The ratio of the IC50 in WT cells to the IC50 in MTAP-deleted cells is known as the selectivity index, which should be maximized.
Q3: What are typical IC50 values for Mat2A inhibitors in MTAP-deleted versus MTAP-WT cells?
A3: IC50 values can vary depending on the specific inhibitor, the cell line used, and the assay conditions (e.g., incubation time). However, published data for potent Mat2A inhibitors demonstrate significant selectivity. For example, SCR-7952 potently inhibits the growth of MTAP-deleted HCT116 cells with an IC50 of approximately 34.4 nM, while its IC50 in the corresponding MTAP-WT cells is 487.7 nM, indicating a selectivity index of over 14-fold.[1] Another inhibitor, AG-270, has a reported IC50 of around 300 nM in HCT116 MTAP-/- cells, with a 4-fold selectivity over the parental cell line.[7]
Data Presentation: In Vitro Proliferation Inhibition
The following tables summarize the anti-proliferative effects of representative Mat2A inhibitors on various cancer cell lines, highlighting the selectivity for MTAP-deleted models.
Table 1: Anti-proliferative Activity of SCR-7952
| Cell Line | MTAP Status | IC50 (nM) |
| HCT116 | MTAP -/- | 34.4[1] |
| HCT116 | MTAP WT | 487.7[1] |
| NCI-H838 | MTAP-deleted | 4.3[1] |
| MIA PaCa-2 | MTAP-deleted | 19.7[1] |
| A549 | MTAP-deleted | 123.1[1] |
Table 2: Anti-proliferative Activity of AG-270
| Cell Line | MTAP Status | IC50 (nM) |
| HCT116 | MTAP -/- | ~300[7] |
| HCT116 | MTAP WT | >1200[7] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.
Experimental Protocols
Protocol 1: Determination of IC50 Values for a Mat2A Inhibitor
This protocol outlines the steps to determine the concentration of a Mat2A inhibitor that inhibits 50% of cell growth (IC50) in both MTAP-deleted and MTAP-wild-type cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
Mat2A inhibitor of interest
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Mat2A inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock in complete medium to create a range of concentrations (e.g., 1 nM to 10 µM). A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
-
Selectivity Index Calculation:
-
Calculate the selectivity index by dividing the IC50 value obtained for the MTAP-WT cell line by the IC50 value for the MTAP-deleted cell line.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 values in MTAP-deleted cells | 1. Inhibitor instability or degradation. 2. Suboptimal cell seeding density. 3. Incorrect assay incubation time. | 1. Prepare fresh inhibitor stock solutions. Store aliquots at -80°C. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. 3. Increase the incubation time to allow for sufficient cell doublings for the inhibitor's effect to manifest. |
| Low selectivity (high toxicity in MTAP-WT cells) | 1. Off-target effects of the inhibitor at high concentrations. 2. The chosen MTAP-WT cell line may have other vulnerabilities. | 1. Use the lowest effective concentration that maintains selectivity. 2. Test the inhibitor on a panel of different MTAP-WT cell lines to confirm selectivity. Consider using isogenic cell line pairs (parental and MTAP-knockout) for the most accurate assessment.[8] |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during inhibitor dilution or addition. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be meticulous with dilutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inhibitor precipitates in the culture medium | 1. Poor solubility of the inhibitor. 2. Final DMSO concentration is too low to maintain solubility. | 1. Check the solubility data for the inhibitor. If necessary, prepare a lower concentration stock solution. 2. Ensure the final DMSO concentration in the medium does not exceed a non-toxic level (typically <0.5%). |
Visualizations
Signaling Pathway
Caption: Synthetic lethality of Mat2A inhibition in MTAP-deleted cells.
Experimental Workflow
Caption: Workflow for determining Mat2A inhibitor IC50 and selectivity.
Logical Relationship
Caption: Logic of selective vulnerability to Mat2A inhibition.
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific Targeting of MTAP-deleted Tumors with a Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Mat2A-IN-2 Proliferation Assays
Welcome to the technical support center for Mat2A-IN-2 proliferation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is a small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation, which are essential for cell growth and proliferation.[1][2] By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, leading to a reduction in methylation events and subsequent cell cycle arrest and apoptosis, thereby inhibiting cell proliferation.[2][3]
Q2: Why are MTAP-deleted cancer cells particularly sensitive to Mat2A inhibitors?
This phenomenon is known as synthetic lethality. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. MTA is a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which also requires SAM for its activity.[3] Therefore, in MTAP-deleted cells, PRMT5 activity is already partially compromised. Further reduction of SAM levels by a MAT2A inhibitor leads to a more profound inhibition of PRMT5, resulting in significant anti-proliferative effects and cell death.[3][4]
Q3: I am observing significant variability in my IC50 values for this compound across replicate experiments. What could be the cause?
Inconsistent IC50 values are a common challenge in proliferation assays. Several factors can contribute to this variability:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of the assay.[5][6] Inconsistent seeding can lead to variations in nutrient availability and cell confluence, affecting their response to the inhibitor. It is crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Cell Health and Passage Number: The metabolic state and overall health of your cells are critical. Using cells at a high passage number or cells that are not in the logarithmic growth phase can lead to inconsistent results. Always use healthy, low-passage cells for your assays.
-
Assay Duration: The length of exposure to this compound can influence the IC50 value. A compensatory feedback mechanism has been observed where treatment with a MAT2A inhibitor can lead to the upregulation of MAT2A protein levels, potentially blunting the inhibitor's effect over time.[1][7] It is important to optimize the incubation time for your specific cell line and experimental goals.
-
Reagent Preparation and Handling: Ensure that this compound is properly dissolved and that serial dilutions are accurate. Inconsistent pipetting can introduce significant errors.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification during incubation.
Q4: My this compound treated cells are showing an initial decrease in proliferation followed by a partial recovery. What could explain this?
This observation could be related to the feedback loop mechanism mentioned previously. Initial inhibition of MAT2A leads to a decrease in SAM levels and a slowdown in proliferation. However, over time, the cells may respond by upregulating the expression of MAT2A, partially overcoming the inhibitory effect of the compound.[1][7] Consider performing a time-course experiment to monitor cell proliferation at different time points to better understand the kinetics of the cellular response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in control wells | - Contamination of media or reagents.- High metabolic activity of cells leading to over-reduction of the assay substrate (e.g., MTT).- Assay reagent instability. | - Use fresh, sterile media and reagents.- Optimize cell seeding density to avoid over-confluence.- Ensure assay reagents are prepared and stored correctly. |
| Low signal-to-noise ratio | - Suboptimal cell number.- Insufficient incubation time with the assay reagent.- Cell line is not sensitive to Mat2A inhibition. | - Perform a cell titration to determine the optimal seeding density.- Optimize the incubation time for the specific assay being used.- Verify the MTAP status of your cell line; MTAP-wildtype cells are generally less sensitive. |
| Inconsistent results between different assay types (e.g., MTT vs. CellTiter-Glo) | - Different assays measure different aspects of cell viability (metabolic activity vs. ATP levels).- this compound may have off-target effects that interfere with a specific assay's chemistry. | - Understand the principle of each assay.[5]- Consider using a direct cell counting method (e.g., trypan blue exclusion) to validate results from metabolic assays. |
| Unexpectedly high IC50 values in MTAP-deleted cells | - Incorrect MTAP status of the cell line.- Cellular adaptation or resistance mechanisms.- Issues with the inhibitor's potency or stability. | - Confirm the MTAP deletion status of your cell line using PCR or western blotting.- Consider shorter incubation times to minimize the impact of the MAT2A feedback loop.- Verify the concentration and integrity of your this compound stock solution. |
Data Presentation
Table 1: Reported IC50 Values for Mat2A Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-deleted | Proliferation | 260 | [7] |
| AG-270 | HT-29 | MTAP-wildtype | Proliferation | >300,000 | [7] |
| PF-9366 | H520 | Not Specified | SAM Production | 1,200 | [1] |
| PF-9366 | Huh-7 | Not Specified | SAM Production | 255 | [1] |
| PF-9366 | Huh-7 | Not Specified | Proliferation | 10,000 | [1] |
| SCR-7952 | HCT116 | MTAP-deleted | Proliferation | 34.4 | [1] |
| SCR-7952 | HCT116 | MTAP-wildtype | Proliferation | 487.7 | [1] |
| SCR-7952 | H838 | MTAP-deleted | Proliferation | 4.3 | [1] |
| SCR-7952 | MIA PaCa-2 | MTAP-deleted | Proliferation | 19.7 | [1] |
| SCR-7952 | A549 | MTAP-deleted | Proliferation | 123.1 | [1] |
| Compound 30 | HCT-116 | MTAP-deleted | Proliferation | 273 | [8] |
Experimental Protocols
Detailed Methodology for CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest cells from culture and perform a cell count to determine cell density. b. Dilute the cells in culture medium to the predetermined optimal seeding density. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Include wells with medium only for background measurement. e. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5%. b. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration). c. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure: a. Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental readings. b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualization
References
- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate Mat2A enzyme instability in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate Mat2A enzyme instability in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Mat2A enzyme instability in my assay?
A1: Signs of Mat2A instability can include:
-
High variability between replicates: Inconsistent results that are not attributable to pipetting errors.
-
Loss of signal over time: A progressive decrease in enzyme activity during the course of the assay.
-
Non-linear reaction progress curves: The rate of product formation slows down more than expected, not due to substrate depletion.
-
Poor assay window: A small difference in signal between the positive and negative controls.
Q2: What is the optimal pH and temperature for a Mat2A assay?
A2: The optimal pH for Mat2A activity is generally between 7.5 and 8.5.[1][2] Most assays are performed at room temperature (around 22-25°C) to balance activity and stability.[1] Mat2A is known to be unstable at physiological temperatures (37°C), with a significant loss of activity observed in a short period.[1]
Q3: How should I store my purified Mat2A enzyme?
A3: For long-term storage, it is recommended to flash-freeze aliquots of the purified enzyme in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), storing the enzyme at 4°C may be acceptable, but stability should be verified.[3] The storage buffer should ideally contain a reducing agent like TCEP or DTT and a cryoprotectant like glycerol.[3][4]
Q4: Can any specific reagents help to stabilize the Mat2A enzyme in my assay?
A4: Yes, several reagents can help stabilize Mat2A:
-
Mat2B: The regulatory protein Mat2B has been shown to significantly stabilize Mat2A activity, especially at 37°C.[1]
-
Reducing agents: Reagents like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) are crucial to prevent oxidation.[1][4]
-
Substrates and Products: The presence of substrates (ATP and methionine) or products (pyrophosphate and triphosphate) can stabilize the enzyme.[5] Non-hydrolyzable ATP analogs can also confer stability.[5][6]
-
Glycerol: Often included in storage and assay buffers at 5-10% to act as a cryoprotectant and protein stabilizer.[3]
Troubleshooting Guide
Issue 1: High variability in assay results.
This could be due to inconsistent enzyme activity.
-
Root Cause Analysis:
-
Inconsistent thawing of enzyme aliquots.
-
Enzyme instability during assay setup.
-
Precipitation of the enzyme.
-
-
Solutions:
-
Standardize Thawing: Thaw enzyme aliquots on ice and keep them on ice until use.
-
Pre-chill Plates: Pre-chill your assay plates to maintain a low temperature during reagent addition.
-
Optimize Buffer: Ensure your assay buffer contains a reducing agent (e.g., 1 mM TCEP).[1]
-
Add Stabilizing Agent: Consider including Mat2B in your assay mixture to enhance stability.[1]
-
Issue 2: Rapid loss of enzyme activity over time.
This is a classic sign of enzyme instability under the assay conditions.
-
Root Cause Analysis:
-
Suboptimal temperature.
-
Suboptimal pH.
-
Absence of stabilizing agents.
-
-
Solutions:
-
Lower Assay Temperature: If possible, run the assay at a lower temperature (e.g., room temperature instead of 37°C).
-
Verify Buffer pH: Ensure the pH of your assay buffer is within the optimal range of 7.5-8.5.[1][2]
-
Incorporate Mat2B: The addition of Mat2B can prevent the time-dependent loss of Mat2A activity.[1]
-
Thermal Shift Assay: Perform a thermal shift assay (Differential Scanning Fluorimetry) to identify buffer conditions or additives that increase the melting temperature (Tm) of Mat2A, indicating enhanced stability.[5]
-
Data Presentation
Table 1: Recommended Assay Buffer Components for Mat2A Stability
| Component | Recommended Concentration | Purpose | Reference |
| Tris Buffer | 50 mM | pH buffering (pH 7.5-8.5) | [1] |
| KCl | 50-100 mM | Ionic strength | [1][4] |
| MgCl₂ | 10-15 mM | Essential cofactor for ATP binding | [1][5] |
| TCEP or DTT | 1 mM | Reducing agent to prevent oxidation | [1][4] |
| BSA | 0.005% (w/v) | Prevents non-specific adsorption | |
| Glycerol | 5-10% (v/v) | Protein stabilization | [3] |
Table 2: Effect of Mat2B on Mat2A Activity at 37°C
| Pre-incubation Time at 37°C (minutes) | Mat2A Activity Remaining (without Mat2B) | Mat2A Activity Remaining (with Mat2B) | Reference |
| 0 | 100% | 100% | [1] |
| 2.5 | ~50% | 100% | [1] |
| 5 | <40% | 100% | [1] |
| 15 | <20% | 100% | [1] |
| 120 | ~0% | 100% | [1] |
Experimental Protocols
Protocol 1: Mat2A Activity Assay (Coupled Phosphate Detection)
This protocol is based on the EnzChek Phosphate Assay Kit, which couples the production of phosphate to a spectrophotometric readout.[1]
-
Prepare 1x Assay Buffer: 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP.[1]
-
Prepare Reagent Mixture: In each well of a 96-well plate, add:
-
200 µM MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
-
1 unit/mL Purine Nucleoside Phosphorylase (PNP)
-
250 nM inorganic pyrophosphatase (to convert pyrophosphate to phosphate)
-
Your test compound or DMSO vehicle
-
Mat2A enzyme (e.g., 250 nM final concentration)
-
-
Initiate Reaction: Add a mixture of ATP and L-methionine to start the reaction (e.g., final concentrations of 1.25 mM ATP and 200 µM L-methionine).[1]
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 360 nm in a plate reader at a controlled temperature (e.g., 22°C).[1]
-
Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance curve.
Protocol 2: Mat2A Stability Assay
This protocol is designed to assess the stability of Mat2A under specific conditions.[1]
-
Prepare Mat2A Solution: Dilute Mat2A to the desired concentration (e.g., 60 nM) in the assay buffer you wish to test. Prepare two sets of solutions: one with and one without the potential stabilizing agent (e.g., 30 nM Mat2B).[1]
-
Pre-incubate: Incubate the Mat2A solutions at the desired temperature (e.g., 37°C).[1]
-
Take Time Points: At various time points (e.g., 0, 1, 2.5, 5, 15, and 120 minutes), remove an aliquot of the Mat2A solution and place it on ice to stop further inactivation.[1]
-
Measure Residual Activity: Assay the residual activity of each aliquot using the Mat2A activity assay protocol described above.
-
Data Analysis: Plot the percentage of remaining activity against the pre-incubation time to determine the stability of Mat2A under the tested conditions.
Visualizations
Caption: The Mat2A signaling pathway, illustrating the synthesis of SAM.
Caption: Workflow for assessing Mat2A enzyme stability over time.
Caption: A logical troubleshooting workflow for Mat2A instability.
References
- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Potential Toxicity of Mat2A Inhibitors in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mat2A inhibitors, using Mat2A-IN-2 as a representative compound. Given the limited public data on this compound, this guide leverages information from structurally related and well-characterized Mat2A inhibitors, such as AG-270, to provide a comprehensive resource for managing potential toxicities in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mat2A inhibitors?
A1: Mat2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the universal methyl donor for numerous cellular processes, including the methylation of proteins and nucleic acids.[2] Mat2A inhibitors block the activity of this enzyme, leading to a reduction in intracellular SAM levels.[3] This disruption of methylation processes can selectively inhibit the growth of cancer cells, particularly those with a homozygous deletion of the MTAP gene.[4][5]
Q2: What are the primary potential toxicities associated with Mat2A inhibitors in preclinical models?
A2: Based on preclinical and clinical studies of Mat2A inhibitors like AG-270, the primary potential toxicities include hepatotoxicity, hematological toxicity, and skin rashes.[4][5] In preclinical rat studies, pancreatic atrophy has also been observed.[6]
Q3: Why are tumors with MTAP deletion particularly sensitive to Mat2A inhibition?
A3: MTAP (methylthioadenosine phosphorylase) is an enzyme involved in the methionine salvage pathway. In cancers with MTAP deletion, a metabolite called methylthioadenosine (MTA) accumulates.[3] MTA is a partial inhibitor of the enzyme PRMT5. This partial inhibition makes PRMT5 highly dependent on high concentrations of its substrate, SAM. By inhibiting Mat2A and thereby reducing SAM levels, the activity of PRMT5 is further compromised, leading to synthetic lethality in MTAP-deleted cancer cells.[7]
Q4: What are the key pharmacodynamic biomarkers to monitor during in vivo studies with Mat2A inhibitors?
A4: The key pharmacodynamic biomarkers are the levels of S-adenosylmethionine (SAM) and methionine in plasma and tumor tissue.[4] Successful target engagement by a Mat2A inhibitor should lead to a significant decrease in SAM levels and a corresponding increase in methionine levels.[6] In a phase 1 trial of AG-270, maximal reductions in plasma SAM concentrations ranged from 54% to 70%.[4]
Troubleshooting Guides
Managing Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) or bilirubin levels observed in treated animals.
Potential Cause: Inhibition of Mat2A can affect liver function, potentially through the partial inhibition of the liver-specific isoform MAT1A.[4]
Troubleshooting Steps:
-
Dose Reduction: Evaluate if the hepatotoxicity is dose-dependent by testing lower doses of this compound.
-
Monitoring: Implement a frequent monitoring schedule for liver function markers.
-
Histopathology: Conduct detailed histopathological analysis of liver tissue to characterize the nature of the liver injury (e.g., hepatocellular, cholestatic).
-
Mechanism Investigation: Investigate potential off-target effects or the impact on bile acid metabolism.
| Parameter | Observation | Grade |
| Liver Enzymes | Two of six patients treated with 200 mg AG-270 twice a day had increases in liver enzymes.[8] | Grade 3 or 4 |
| Bilirubin | 10 patients (25%) reported treatment-related hyperbilirubinemia.[4] One patient experienced an SAE of hyperbilirubinemia.[4] | Grade 3 |
| Drug-Induced Liver Injury | One patient at 200 mg BID experienced drug-induced liver injury with an eosinophilic inflammatory infiltrate.[4] | Grade 3 |
Managing Hematological Toxicity
Issue: Observed decreases in platelet counts (thrombocytopenia) or red blood cell parameters (anemia).
Potential Cause: Mat2A inhibition may impact hematopoiesis. PRMT5, a downstream target of the Mat2A pathway, is known to be essential for the viability of hematopoietic cells.[9]
Troubleshooting Steps:
-
Dose and Schedule Modification: Assess if the hematological toxicity is related to the dose or dosing schedule.
-
Complete Blood Counts (CBCs): Perform regular CBCs with differentials to monitor the extent of myelosuppression.
-
Bone Marrow Analysis: In cases of severe or persistent cytopenias, consider bone marrow analysis to assess cellularity and progenitor cell populations.
-
Supportive Care: In severe cases, supportive care measures may be necessary according to institutional animal care guidelines.
| Parameter | Observation | Grade |
| Thrombocytopenia | Reversible decreases in platelet counts were seen in patients receiving 200 mg once a day.[8] Two of six patients treated with 200 mg twice a day had decreases in platelet counts.[8] | Grade 3 or 4 |
| Anemia | Anemia was a common treatment-related toxicity.[4] | Not specified |
| Neutropenia | One patient at 200 mg QD experienced a decrease in neutrophil count.[4] | Grade 3 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Drug-Induced Liver Injury in Mice
This protocol is adapted from established methods for inducing and evaluating drug-induced liver injury.[10][11]
-
Animal Model: Use male BALB/c or C57BL/6 mice (7-10 weeks old).
-
Dosing: Administer this compound via the intended route of administration (e.g., oral gavage). Include a vehicle control group.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline and at selected time points post-dosing (e.g., 6, 24, 48, and 72 hours).
-
Serum Analysis: Separate serum and measure ALT, AST, and total bilirubin levels using a clinical chemistry analyzer.
-
Histopathology:
-
At the end of the study, euthanize the animals and collect liver tissues.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
Protocol 2: In Vivo Assessment of Hematological Toxicity in Mice
This protocol outlines a standard approach for monitoring hematological parameters in preclinical toxicity studies.[12][13]
-
Animal Model: Use a relevant mouse strain for the study.
-
Dosing: Administer this compound and vehicle control as per the study design.
-
Blood Collection: Collect whole blood (approximately 50-100 µL) into EDTA-coated tubes at baseline and at regular intervals during the study.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine:
-
White blood cell (WBC) count and differential
-
Red blood cell (RBC) count, hemoglobin, and hematocrit
-
Platelet count
-
-
Bone Marrow Smear (Optional):
-
At necropsy, collect bone marrow from the femur.
-
Prepare bone marrow smears and stain with Wright-Giemsa.
-
Evaluate for cellularity, myeloid-to-erythroid ratio, and morphology of hematopoietic precursors.
-
Protocol 3: Monitoring of SAM and Methionine Levels
This protocol describes a method for quantifying SAM and methionine in plasma or tissue samples.[14][15]
-
Sample Collection:
-
Plasma: Collect whole blood into heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C. Collect the plasma supernatant.
-
Tissue: Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
-
Sample Preparation:
-
For plasma, precipitate proteins using an equal volume of 10% perchloric acid, vortex, and centrifuge.
-
For tissue, homogenize the frozen tissue in a suitable buffer and then perform protein precipitation.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SAM and methionine.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Calculate the concentrations of SAM and methionine based on the standard curve and normalize to the input amount of plasma or tissue.
Visualizations
Caption: Mechanism of Mat2A Inhibition.
Caption: Preclinical Toxicity Assessment Workflow.
References
- 1. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 6. scribd.com [scribd.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aacr.org [aacr.org]
- 9. researchgate.net [researchgate.net]
- 10. Induction and evaluation of liver damage in the mice [bio-protocol.org]
- 11. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Predicting hematological toxicity (myelosuppression) of cytotoxic drug therapy from in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring of the specific radioactivity of S-adenosylmethionine in kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Validating the On-Target Effects of Mat2A-IN-2 using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of Methionine Adenosyltransferase 2A (MAT2A) using Mat2A-IN-2 and genetic knockout of MAT2A using CRISPR-Cas9. This objective analysis, supported by experimental data and detailed protocols, will aid researchers in validating the on-target effects of Mat2A inhibitors and interpreting their experimental outcomes.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1][2] Dysregulation of MAT2A activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2]
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of MAT2A. However, as with any pharmacological agent, it is crucial to distinguish its on-target effects from potential off-target activities. The CRISPR-Cas9 system offers a powerful genetic tool to create a clean "on-target" benchmark by specifically knocking out the MAT2A gene.
This guide will compare the cellular phenotypes resulting from this compound treatment with those observed in MAT2A knockout cells, providing a framework for validating the on-target efficacy of this and other MAT2A inhibitors.
Signaling Pathway of MAT2A and its Inhibition
The following diagram illustrates the central role of MAT2A in the methionine cycle and the mechanism of its inhibition.
References
A Head-to-Head Comparison of Novel MAT2A Inhibitors for Researchers in Oncology Drug Development
An in-depth analysis of Mat2A-IN-2 and other next-generation MAT2A inhibitors, providing researchers and drug development professionals with a comparative guide to their biochemical potency, cellular activity, and mechanistic action. This guide includes a summary of key experimental data, detailed protocols for essential assays, and a visual representation of the underlying signaling pathway.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical target in precision oncology, particularly for tumors harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][2] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to reduced activity of protein arginine methyltransferase 5 (PRMT5) and subsequent disruption of mRNA splicing and induction of DNA damage in cancer cells.[1][2] This guide provides a head-to-head comparison of this compound with other novel MAT2A inhibitors that have entered the preclinical and clinical landscape.
Comparative Efficacy of Novel MAT2A Inhibitors
The development of potent and selective MAT2A inhibitors has been a focus of recent cancer research. Below is a compilation of publicly available data for this compound and other notable novel MAT2A inhibitors. It is important to note that direct comparisons of potencies across different studies should be interpreted with caution due to variations in experimental conditions.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line (MTAP Status) | Key Findings & References |
| This compound (as MAT2A Allosteric inhibitor 2) | 5 | 5000 | MTAP-/- | Potent and selective allosteric inhibitor.[1] |
| AG-270 | 14 | 20 (SAM reduction in HCT116 MTAP-null) | HCT116 (MTAP-null) | First-in-class oral inhibitor; has shown preliminary clinical activity.[3][4] |
| IDE397 | - | - | - | Potent inhibitor with demonstrated clinical activity in MTAP-deleted tumors.[3] |
| PF-9366 | 420 | 10000 | Huh-7 | An early allosteric inhibitor; its cellular potency is blunted by a feedback mechanism that upregulates MAT2A expression.[5][6] |
| SCR-7952 | 18.7 | 34.4 | HCT116 (MTAP-/-) | Potent and selective inhibitor with demonstrated in vivo efficacy.[6][7] |
| Compound 28 (AstraZeneca) | - | - | HCT116 (MTAP knockout) | In vivo tool compound that induces antitumor response.[8][9] |
| Compound 17 (Virtual Screening Hit) | 430 | 1400 | HCT116 (MTAP-/-) | A novel scaffold identified through virtual screening with demonstrated in vivo tumor growth inhibition.[10][11] |
| Compound 30 (3H-pyrido[1,2-c]pyrimidin-3-one derivative) | - | - | HCT-116 (MTAP-deleted) | High potency and favorable pharmacokinetic profile with better in vivo potency than AG-270 in a xenograft model.[12] |
| Compound 8 (Tetrahydrobenzo[13][14]imidazo[1,2-a]pyrazine derivative) | 18 | 52 | MTAP-null cancer cells | High potency and favorable pharmacokinetic profile with high oral bioavailability in mice.[15] |
MAT2A Signaling Pathway in MTAP-Deleted Cancers
The synthetic lethal relationship between MAT2A and MTAP deletion is centered on the metabolic enzyme PRMT5. The following diagram illustrates this critical signaling pathway.
Caption: MAT2A pathway in MTAP-deleted cancer.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of MAT2A inhibitors. Researchers should optimize these protocols for their specific experimental systems.
MAT2A Biochemical Assay (Colorimetric)
This assay measures the enzymatic activity of MAT2A by detecting the production of pyrophosphate, a byproduct of the reaction that synthesizes SAM from methionine and ATP.
Materials:
-
Recombinant human MAT2A enzyme
-
MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
ATP solution
-
L-Methionine solution
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric detection reagent for phosphate
-
Microplate reader
Procedure:
-
Prepare a master mix containing MAT2A Assay Buffer, ATP, and L-Methionine.
-
Add the master mix to the wells of a 384-well plate.[16]
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the MAT2A enzyme to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specified time (e.g., 60 minutes).[4][17]
-
Stop the reaction and add the colorimetric detection reagent.
-
Incubate for a short period to allow color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test inhibitor and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of MAT2A inhibitors on the proliferation of cancer cells, particularly comparing MTAP-wildtype and MTAP-deleted cell lines.
Materials:
-
MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[18]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of MAT2A inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MTAP-deleted cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[11]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. MTAP deficiency creates an exploitable target for antifolate therapy in 9p21-loss cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
Assessing the Selectivity of MAT2A Inhibitors in MTAP-Deleted Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer cells with specific genetic vulnerabilities represents a paradigm shift in oncology. One such vulnerability arises from the co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the CDKN2A tumor suppressor, an event that occurs in approximately 15% of all human cancers.[1] This genetic alteration creates a synthetic lethal dependency on the enzyme methionine adenosyltransferase 2A (MAT2A), making it a compelling target for therapeutic intervention. This guide provides a comparative assessment of the selectivity of MAT2A inhibitors, with a focus on Mat2A-IN-2, for MTAP-deleted versus wild-type cells, supported by experimental data and detailed protocols.
The Principle of Synthetic Lethality: Targeting the MAT2A-PRMT5 Axis
The rationale for targeting MAT2A in MTAP-deleted cancers lies in the concept of synthetic lethality. In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. However, in cancer cells where MTAP is deleted, its substrate, methylthioadenosine (MTA), accumulates to high levels. This accumulation of MTA acts as a partial and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5).[2]
This partial inhibition of PRMT5 renders MTAP-deleted cancer cells exquisitely dependent on the primary pathway for the production of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5. This primary pathway is driven by MAT2A. Consequently, inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further crippling the already compromised PRMT5 activity. This dual hit on the methylation machinery induces catastrophic cellular stress, leading to cell cycle arrest, DNA damage, and ultimately, selective cell death, while leaving normal, MTAP-proficient cells relatively unharmed.[1][2]
Diagram of the MAT2A Signaling Pathway in MTAP-Deleted Cells
Caption: Synthetic lethality in MTAP-deleted cells.
Comparative Efficacy of MAT2A Inhibitors
While specific quantitative data for this compound in isogenic cell lines is not extensively available in the public domain, data from other well-characterized MAT2A inhibitors such as AG-270 and IDE397 provide a strong proof-of-concept for the selective targeting of MTAP-deleted cancers. This compound is described as a potent inhibitor of MAT2A that reduces the proliferative activity of MTAP-deficient cancer cells.[3][4][5]
The following table summarizes representative data demonstrating the selectivity of MAT2A inhibitors.
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Selectivity (WT/Deleted) | Reference |
| AG-270 | HCT116 | Wild-Type | >30,000 | >115x | [2] |
| HCT116 | Deleted | 260 | [2] | ||
| IDE397 | Multiple PDX Models | Deleted | - | Demonstrates selective anti-tumor activity | [6] |
| This compound | MTAP-deficient cancer cells | Deleted | Potent Inhibition | Data not publicly available | [3] |
Experimental Protocols
To assess the selectivity of MAT2A inhibitors, a common and robust method is to compare their effect on the proliferation of isogenic cell lines that differ only in their MTAP status.
Cell Viability/Proliferation Assay (MTT/MTS-based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor in MTAP-wild-type and MTAP-deleted cell lines.
Diagram of the Experimental Workflow
Caption: Workflow for assessing inhibitor selectivity.
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound (or other MAT2A inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the MTAP-WT and MTAP-deleted cells.
-
Seed the cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. The concentration range should be chosen to span the expected IC50 values.
-
Remove the medium from the cell plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
For MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
-
For MTS assay:
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[8]
-
Subtract the background absorbance from all readings.
-
Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Calculate the IC50 values for both the MTAP-WT and MTAP-deleted cell lines using a non-linear regression analysis.
-
Determine the selectivity by calculating the ratio of the IC50 value in the MTAP-WT cells to that in the MTAP-deleted cells.
-
Alternative Therapeutic Strategies
While MAT2A inhibitors show significant promise, an alternative and mechanistically related approach involves the development of MTA-cooperative PRMT5 inhibitors. These inhibitors are designed to bind to the PRMT5-MTA complex, which is only present at high levels in MTAP-deleted cells. This strategy offers another avenue for achieving high selectivity in this patient population.
Conclusion
The selective inhibition of MAT2A in MTAP-deleted cancers is a promising therapeutic strategy rooted in the principle of synthetic lethality. While detailed public data on this compound is emerging, the broader class of MAT2A inhibitors has demonstrated significant and potent selectivity for cancer cells harboring this specific genetic alteration. The experimental protocols outlined in this guide provide a framework for the continued assessment and comparison of these targeted agents. Further research and clinical development of MAT2A inhibitors like this compound, AG-270, and IDE397 hold the potential to provide a much-needed precision medicine approach for this significant subset of cancer patients.[2][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.ideayabio.com [media.ideayabio.com]
Unveiling Synthetic Lethality: Cross-Validation of Mat2A-IN-2 Activity in MTAP-Deleted Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The targeted therapy landscape for cancers harboring specific genetic deletions is rapidly evolving. One of the most promising synthetic lethal approaches targets the enzyme methionine adenosyltransferase 2A (MAT2A) in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive comparison of the activity of MAT2A inhibitors, with a focus on Mat2A-IN-2 and other key molecules, across various MTAP-deleted cancer cell lines. We present supporting experimental data, detailed protocols for key assays, and visual aids to elucidate the underlying biological rationale and experimental workflows.
Data Presentation: Comparative Activity of MAT2A Inhibitors
The efficacy of MAT2A inhibitors is contingent on the MTAP status of the cancer cells. In MTAP-deleted cells, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. Further inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to a critical reduction in PRMT5 activity and subsequent cancer cell death. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various MAT2A inhibitors in a panel of MTAP-deleted and MTAP-wildtype cancer cell lines, demonstrating the selective vulnerability of MTAP-deficient cancers to MAT2A inhibition.
| Inhibitor | Cell Line | MTAP Status | Cancer Type | IC50 (nM) |
| AG-270 | HCT116 | MTAP-/- | Colorectal | 260[1] |
| AG-270 | HCT116 | MTAP+/+ | Colorectal | >300,000[1] |
| SCR-7952 | HCT116 | MTAP-/- | Colorectal | 34.4[2] |
| SCR-7952 | HCT116 | MTAP+/+ | Colorectal | 487.7[2] |
| SCR-7952 | NCI-H838 | MTAP-deleted | Lung | 4.3[2] |
| SCR-7952 | MIA PaCa-2 | MTAP-deleted | Pancreatic | 19.7[2] |
| SCR-7952 | A549 | MTAP-deleted | Lung | 123.1[2] |
| SCR-7952 | WI-38 | MTAP+/+ | Normal Lung Fibroblast | 988.5[2] |
| Compound 17 | HCT116 | MTAP-/- | Colorectal | 1,400[3] |
Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. Below are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[4]
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[4]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the MAT2A inhibitor (e.g., this compound). Include a vehicle-only control. The final volume in each well should be 100 µL.[4]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[4]
-
Solubilization: Carefully remove the media and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at 590 nm with a reference filter of 620 nm using a microplate reader.[4]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Quantification of Intracellular S-Adenosylmethionine (SAM) and Symmetric Dimethylarginine (SDMA) by LC-MS/MS
This method allows for the precise measurement of key metabolites in the MAT2A-PRMT5 pathway.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
Mobile phases (e.g., ammonium formate buffer and acetonitrile)[6]
-
Internal standards (stable isotope-labeled SAM and SDMA)
-
Cell lysis buffer
-
Protein precipitation solution (e.g., methanol)
Procedure:
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat with the MAT2A inhibitor for the desired time.
-
Cell Lysis and Extraction: Harvest the cells, wash with ice-cold PBS, and lyse them. Precipitate the proteins using a cold organic solvent like methanol. Centrifuge to pellet the protein debris.[7]
-
Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards to the samples, calibrators, and quality controls.[7]
-
LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system. Separate the metabolites using a gradient elution on the C18 column.[6]
-
Detection: Perform mass spectrometric detection in selected reaction monitoring (SRM) mode for SAM, SDMA, and their respective internal standards.[7]
-
Quantification: Generate a standard curve using the calibrators and quantify the concentrations of SAM and SDMA in the cell lysates by normalizing to the internal standards and the total protein concentration.[7]
Mandatory Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PRMT5/MAT2A signaling pathway in MTAP-deleted cancer.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chondrex.com [chondrex.com]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard addition method (SAM) in LC-MS/MS to quantify gluten-derived metabolites in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Pharmacokinetic Profile of Preclinical MAT2A Inhibitors Against Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of potent and selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers with MTAP gene deletion. A critical aspect of advancing these inhibitors from preclinical discovery to clinical application is a thorough understanding of their pharmacokinetic (PK) profiles. This guide provides a comparative analysis of the PK properties of selected preclinical MAT2A inhibitors against the clinical candidates AG-270 and IDE397, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for several preclinical and clinical MAT2A inhibitors. It is important to note that direct PK data for a compound specifically designated "Mat2A-IN-2" is not publicly available. Therefore, data for other potent preclinical MAT2A inhibitors, identified as "Compound 28" and "Compound 30" from recent literature, are presented as representative examples of preclinical candidates and benchmarked against the clinical compounds AG-270 and IDE397.
| Compound | Status | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 28 | Preclinical | Mice | 10 mg/kg, p.o. | 2,864 | 2 | 41,192 | 85.1 | [1] |
| Compound 30 | Preclinical | Mice | 10 mg/kg, p.o. | 1,560 | 0.5 | 11,718 | 76.5 | [2] |
| Rats | 10 mg/kg, p.o. | 1,230 | 1 | 9,840 | 65.2 | [2] | ||
| Dogs | 5 mg/kg, p.o. | 890 | 1 | 6,540 | 58.7 | [2] | ||
| AG-270 | Clinical | Humans | Not Specified | Plasma concentrations increased with dose | Not Specified | Not Specified | Not Specified | [3] |
| IDE397 | Clinical | Humans | Not Specified | Currently under evaluation in Phase 1/2 trials | Not Specified | Not Specified | Not Specified | [4] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; p.o. = oral administration. The data for clinical candidates in humans is often presented in a more complex manner across various doses and patient populations, and specific single-dose PK parameters are not always readily available in the public domain.
Experimental Workflow and Methodologies
A comprehensive understanding of the preclinical pharmacokinetic profile of a drug candidate is crucial for predicting its behavior in humans. Below is a graphical representation of a typical experimental workflow for a rodent pharmacokinetic study, followed by detailed experimental protocols.
References
- 1. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified cannulation procedure for pharmacokinetic experiments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.6. Pharmacokinetic Study [bio-protocol.org]
Independent Validation of the MAT2A Synthetic Lethal Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic lethal interaction between the inhibition of methionine adenosyltransferase 2A (MAT2A) and the deletion of the methylthioadenosine phosphorylase (MTAP) gene represents a promising therapeutic strategy for a significant subset of cancers. Approximately 15% of all human cancers exhibit MTAP deletion, making them selectively vulnerable to MAT2A inhibition. This guide provides an objective comparison of various MAT2A inhibitors, including Mat2A-IN-2, and presents supporting experimental data and protocols to aid in the independent validation of this therapeutic approach.
The MAT2A-MTAP Synthetic Lethal Mechanism
In normal cells, MTAP plays a crucial role in the methionine salvage pathway. In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates to high levels. This accumulation of MTA acts as a partial and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5).[1][2] This partial inhibition sensitizes the cancer cells to further reductions in the levels of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5. MAT2A is the primary enzyme responsible for SAM synthesis.[3] By inhibiting MAT2A, the intracellular concentration of SAM is depleted, leading to a significant reduction in PRMT5 activity. This dual hit on PRMT5 function, through both MTA accumulation and SAM depletion, triggers a cascade of events including aberrant mRNA splicing, DNA damage, and ultimately, selective cell death in MTAP-deleted cancer cells.[1][3][4][5][6]
References
- 1. probiologists.com [probiologists.com]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A | Insilico Medicine [insilico.com]
- 4. researchgate.net [researchgate.net]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.syr.edu [search.syr.edu]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Mat2A-IN-2
Researchers and drug development professionals handling Mat2A-IN-2, a potent small molecule inhibitor, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards requiring comprehensive protection. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the recommended personal protective equipment.
| Protection Type | Required PPE | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must meet ANSI Z87.1 standards to protect from chemical splashes.[1] |
| Hand Protection | Disposable nitrile gloves | Provides broad short-term protection against chemical hazards.[1] Gloves should be inspected before use and changed immediately upon contact with the compound. |
| Body Protection | Laboratory coat | A Nomex® lab coat with long sleeves, fully buttoned, is recommended to cover as much skin as possible.[1] |
| Respiratory Protection | Suitable respirator | Required if handling outside of a ventilated enclosure or if aerosolization is possible. Annual medical evaluations and fit testing may be required for respirator use.[1] |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot; no open-toed or perforated shoes are permitted in the laboratory.[1] |
Health Hazard Summary
Based on the safety data sheet for a similar compound, Mat2A-IN-4, the following health hazards have been identified.[2]
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Handling Protocol
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal, emphasizing the use of appropriate engineering controls and PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
